molecular formula C20H44IN B1213674 Tetraamylammonium iodide CAS No. 2498-20-6

Tetraamylammonium iodide

Cat. No.: B1213674
CAS No.: 2498-20-6
M. Wt: 425.5 g/mol
InChI Key: FBLZDUAOBOMSNZ-UHFFFAOYSA-M
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Description

Tetraamylammonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C20H44IN and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrapentylammonium iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrapentylazanium;iodide
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InChI

InChI=1S/C20H44N.HI/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
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InChI Key

FBLZDUAOBOMSNZ-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H44IN
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Related CAS

15959-61-2 (Parent)
Record name 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1)
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DSSTOX Substance ID

DTXSID20883857
Record name 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1)
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Molecular Weight

425.5 g/mol
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Physical Description

Cream or light yellow hygroscopic powder; [Alfa Aesar MSDS]
Record name Tetrapentylammonium iodide
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CAS No.

2498-20-6
Record name Tetrapentylammonium iodide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetraamylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of tetraamylammonium iodide, a quaternary ammonium (B1175870) salt with applications in organic synthesis and pharmaceutical development. The document details the underlying chemical principles, a generalized experimental protocol, and methods for purification and characterization.

Introduction

This compound, also known as tetrapentylammonium (B98587) iodide, is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four pentyl (amyl) groups, with an iodide counterion. Its structure imparts surfactant-like properties, making it a useful phase-transfer catalyst in organic synthesis.[1][2] Phase-transfer catalysts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic layer), thereby increasing reaction rates and yields.[1]

Synthesis of this compound

The synthesis of this compound is achieved through the Menshutkin reaction , a classic method for the preparation of quaternary ammonium salts.[3][4] This reaction involves the alkylation of a tertiary amine with an alkyl halide. In this specific case, triamylamine (B147544) (a tertiary amine) is reacted with amyl iodide (an alkyl iodide) to yield the desired this compound.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the triamylamine acts as a nucleophile, attacking the electrophilic carbon atom of the amyl iodide and displacing the iodide ion.

Reaction:

(C5H11)3N + C5H11I → [(C5H11)4N]+I-

Generalized Experimental Protocol

Materials and Equipment:

  • Triamylamine

  • Amyl iodide

  • A suitable solvent (e.g., acetonitrile (B52724), ethanol (B145695), or a non-polar solvent like toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve triamylamine in a suitable solvent.

  • Add a stoichiometric equivalent of amyl iodide to the solution.

  • Heat the reaction mixture to reflux with constant stirring. The reaction time and temperature will depend on the chosen solvent. For instance, reactions in acetonitrile or ethanol may proceed at their respective boiling points for several hours to overnight.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt, which is often less soluble in the reaction solvent than the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude this compound may precipitate out of the solution upon cooling. If so, it can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The resulting crude product should be purified by recrystallization.

Purification of this compound

The primary method for purifying crude this compound is recrystallization . This technique relies on the principle that the solubility of a solid in a solvent increases with temperature.

Generalized Recrystallization Protocol

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For long-chain quaternary ammonium iodides, common recrystallization solvents include alcohols (methanol, ethanol), acetonitrile, or solvent mixtures (e.g., ethanol/diethyl ether).

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

PropertyDescription
Appearance White to off-white crystalline powder.[1]
Melting Point 135 - 138 °C.[1] A sharp melting point range close to the literature value is indicative of high purity.
Molecular Formula C20H44IN[1]
Molecular Weight 425.48 g/mol [1]
Purity (Titration) ≥ 98%[1]
Spectroscopy Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can confirm the structure by showing the characteristic signals for the pentyl groups attached to the nitrogen atom. While specific spectra for this compound are not widely published, the spectra would be similar to that of tetrabutylammonium (B224687) iodide, showing characteristic peaks for the alkyl chains.[5][6][7] Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-H and C-N bonds within the molecule.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

ParameterValueReference
CAS Number2498-20-6[1]
Molecular FormulaC20H44IN[1]
Molecular Weight425.48 g/mol [1]
Melting Point135 - 138 °C[1]
AppearanceWhite to off-white crystalline powder[1]
Purity≥ 98% (by titration)[1]

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage (Menshutkin Reaction) cluster_purification Purification Stage (Recrystallization) Reactants Triamylamine + Amyl Iodide Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Heating Reflux & Stirring Reaction->Heating Cooling Cooling to Room Temperature Heating->Cooling Isolation Isolation of Crude Product (Filtration or Evaporation) Cooling->Isolation CrudeProduct Crude this compound Isolation->CrudeProduct Dissolution Dissolve in Hot Solvent (e.g., Ethanol) CrudeProduct->Dissolution Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

LogicalRelationship Start Starting Materials: Triamylamine & Amyl Iodide Reaction Menshutkin Reaction (SN2) Start->Reaction Intermediate Crude Product Formation Reaction->Intermediate Purification Purification by Recrystallization Intermediate->Purification FinalProduct Pure this compound Purification->FinalProduct Characterization Characterization (MP, NMR, IR) FinalProduct->Characterization

Caption: Logical steps in the preparation and analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Tetraamylammonium Iodide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetraamylammonium iodide in common organic solvents. Due to the limited availability of precise quantitative data for this compound, this guide presents qualitative solubility information and data for homologous tetraalkylammonium iodides to infer its likely behavior. Furthermore, it details a standardized experimental protocol for solubility determination and outlines a typical workflow where this compound is utilized, particularly in its capacity as a phase-transfer catalyst.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) salt consisting of a central nitrogen atom bonded to four amyl (pentyl) groups and an iodide counterion. Like other quaternary ammonium salts, its properties are dictated by the bulky, lipophilic nature of the alkyl chains and the ionic character of the ammonium iodide group. These characteristics are crucial in determining its solubility in various organic solvents and its applications in chemical synthesis and electrochemical systems.[1]

Solubility Profile

Table 1: Qualitative Solubility of Tetraalkylammonium Iodides in Common Organic Solvents

CompoundMethanolEthanolAcetoneChloroform (B151607)Benzene (B151609)Diethyl Ether
Tetramethylammonium (B1211777) iodideSparingly Soluble[2]Sparingly Soluble[2]Sparingly Soluble[2]Insoluble[2]-Insoluble[2]
Tetraethylammonium iodideSolubleSoluble-Slightly Soluble--
Tetrapropylammonium iodideSolubleSoluble----
Tetrabutylammonium iodideSoluble[3][4]Soluble[3][5]Soluble[5]Slightly Soluble[3][6]Insoluble[3][4]-

Based on the trend of increasing solubility with longer alkyl chains, it is anticipated that This compound would exhibit good solubility in polar aprotic and protic organic solvents such as methanol, ethanol, and acetone. Its solubility in less polar solvents like chloroform is expected to be moderate, while it is likely to be poorly soluble in nonpolar solvents such as benzene and diethyl ether.

Experimental Protocol for Solubility Determination

The following is a generalized isothermal shake-flask method for determining the solubility of this compound in an organic solvent. This method is adapted from established procedures for other quaternary ammonium halides.[7]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic water bath with shaker

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (chemically resistant to the solvent)

  • Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solid is crucial to ensure that saturation is reached.

    • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Withdrawal and Preparation:

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration that is within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry by measuring the absorbance of the iodide ion, or through gravimetric analysis after solvent evaporation.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, by using the following formula: Solubility ( g/100 mL) = (Mass of solute in filtrate / Volume of filtrate) * 100

Diagram 1: Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration in Thermostatic Shaker prep->equil sample Sample Withdrawal and Filtration equil->sample quant Quantification of Solute sample->quant calc Calculation of Solubility quant->calc

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Applications in Organic Synthesis: Phase-Transfer Catalysis

This compound is a versatile phase-transfer catalyst, facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[1] The lipophilic amyl groups enhance its solubility in the organic phase, while the charged ammonium center allows it to pair with an anion from the aqueous phase, shuttling it into the organic phase to react.

Diagram 2: Mechanism of Phase-Transfer Catalysis

G Phase-Transfer Catalysis Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase aq_reac Aqueous Reactant (e.g., Nu-) catalyst_transfer TAA+Nu- (Ion Pair) aq_reac->catalyst_transfer Ion Exchange catalyst_aq TAA+I- (Catalyst) org_reac Organic Substrate (R-X) product Product (R-Nu) org_reac->product Reaction product->catalyst_aq Catalyst Regeneration catalyst_transfer->org_reac Transfer to Organic Phase

Caption: A diagram showing the role of this compound in transferring a nucleophile from the aqueous to the organic phase.

Conclusion

While quantitative solubility data for this compound remains elusive, its chemical structure and the properties of its homologs suggest good solubility in polar organic solvents. This characteristic is fundamental to its primary application as a phase-transfer catalyst in organic synthesis. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvents relevant to their work. Further research to quantify the solubility of this compound across a range of solvents and temperatures would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetraamylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tetraamylammonium iodide, also known as tetrapentylammonium (B98587) iodide. The information is intended for researchers, scientists, and professionals in the field of drug development and material science who utilize quaternary ammonium (B1175870) salts in their work.

Thermal Properties of this compound

This compound is a quaternary ammonium salt that sees use as a phase transfer catalyst and supporting electrolyte.[1] An understanding of its thermal stability is crucial for its application in various chemical processes, particularly those conducted at elevated temperatures.

Recent studies involving simultaneous differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have elucidated the thermal behavior of this compound (referred to as tetrapentylammonium iodide in the cited literature). The analysis reveals a multi-step decomposition process.[2]

Table 1: Thermal Properties of this compound

PropertyValue (°C)Analytical Method
Melting Point135 - 138-
Onset of Decomposition (Td)~200 - 250TGA

Note: The onset of decomposition is an estimated range based on the typical thermal behavior of tetraalkylammonium triiodides as detailed in the literature. The decomposition of these salts generally commences after melting.[2][3]

The thermal decomposition of tetraalkylammonium iodides, including this compound, typically proceeds via an initial loss of iodine (I2) from the triiodide anion, followed by the decomposition of the organic cation at higher temperatures.[2][3]

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The following section details a standard experimental protocol for determining the thermal stability of this compound using simultaneous TGA/DSC analysis. This methodology is based on common practices for the thermal analysis of organic salts.[4]

2.1. Instrumentation

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is employed. The instrument should be equipped with a high-precision balance and a furnace capable of controlled heating rates in an inert atmosphere.

2.2. Sample Preparation

A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

2.3. Experimental Conditions

  • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample weight (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature.

2.4. Data Analysis

  • TGA Curve: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is determined from this curve, typically as the temperature at which a significant weight loss begins.

  • DTG Curve: The derivative of the TGA curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates for each step.

  • DSC Curve: The DSC curve plots the heat flow versus temperature, indicating endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

TGA_Workflow start Start sample_prep Sample Preparation (Weigh 5-10 mg of this compound) start->sample_prep instrument_setup Instrument Setup (TGA/DSC Analyzer) sample_prep->instrument_setup set_params Set Experimental Parameters (Inert Atmosphere, Heating Rate) instrument_setup->set_params run_analysis Run Thermal Analysis set_params->run_analysis data_acq Data Acquisition (Weight Loss and Heat Flow vs. Temperature) run_analysis->data_acq data_analysis Data Analysis (Determine Td and Decomposition Profile) data_acq->data_analysis end End data_analysis->end

Caption: Workflow for TGA/DSC Analysis of this compound.

Signaling Pathways and Decomposition Mechanisms

The thermal decomposition of this compound is not known to involve biological signaling pathways. The decomposition is a chemical process driven by heat. The logical relationship of the decomposition can be visualized as follows.

Decomposition_Pathway TAAI This compound (Solid) Melt Molten this compound TAAI->Melt Melting (Endothermic) Decomp1 Initial Decomposition Melt->Decomp1 Heat Products1 Iodine (I2) Gas + Organic Cation Decomp1->Products1 Decomp2 Further Decomposition Products1->Decomp2 Increased Heat Products2 Volatile Organic Fragments Decomp2->Products2

Caption: Logical Steps in the Thermal Decomposition of this compound.

References

Spectroscopic Profile of Tetrapentylammonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tetrapentylammonium (B98587) iodide (also known as tetraamylammonium iodide), a quaternary ammonium (B1175870) salt with applications in various fields of chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for tetrapentylammonium iodide.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Chemical Shift (δ) ppm Solvent Instrument
¹H NMRNot explicitly provided in search resultsNot specifiedVarian A-60D[1]
¹³C NMRNot explicitly provided in search resultsNot specifiedNot specified[1]

Note: While specific chemical shifts were not found in the provided search results, the expected ¹H NMR spectrum would show signals corresponding to the different methylene (B1212753) groups and the terminal methyl group of the pentyl chains. Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the pentyl chains.

Table 2: Infrared (IR) Spectroscopy Data
Technique Key Absorptions (cm⁻¹) Sample Preparation
FTIRData obtained in solutionSolution in acrylonitrile (B1666552) at various concentrations (0.02 M to 0.1 M)[2]

Note: The IR spectrum of tetrapentylammonium iodide is characterized by C-H stretching and bending vibrations of the alkyl chains.

Table 3: Mass Spectrometry (MS) Data
Technique Ionization Mode Key Fragments (m/z) Instrument
GC-MSElectron Ionization (EI-B)170, 171, 71, 114, 298[1]JEOL JMS-01-SG[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy A solution of tetrapentylammonium iodide was prepared in a suitable deuterated solvent. The spectrum was recorded on a Varian A-60D NMR spectrometer.[1] The data was processed to show the chemical shifts (δ) in parts per million (ppm) relative to a standard reference.

¹³C NMR Spectroscopy A sample of tetrapentylammonium iodide, sourced from Eastman Organic Chemicals, was dissolved in an appropriate deuterated solvent.[1] The ¹³C NMR spectrum was acquired, and the chemical shifts were reported in ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy Solutions of tetrapentylammonium iodide in acrylonitrile were prepared at concentrations of 0.02 M, 0.05 M, 0.08 M, and 0.1 M.[2] The FTIR spectra were recorded for each solution to observe the vibrational modes of the molecule.[2]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) The mass spectrum of tetrapentylammonium iodide was obtained using a JEOL JMS-01-SG gas chromatograph-mass spectrometer.[1] The sample was introduced into the instrument, and electron ionization (EI-B) was used to generate charged fragments.[1] The resulting mass-to-charge ratios (m/z) of the fragments were analyzed.[1]

Synthesis of Tetrapentylammonium Iodide

A common method for the synthesis of quaternary ammonium iodides involves the reaction of a tertiary amine with an alkyl iodide. For tetrapentylammonium iodide, this would typically involve the reaction of tripentylamine with pentyl iodide.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like tetrapentylammonium iodide.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Tetrapentylammonium Iodide Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation IR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment

References

Tetraamylammonium Iodide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of tetraamylammonium iodide, a quaternary ammonium (B1175870) salt with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and use as a phase-transfer catalyst.

Core Chemical Identifiers and Properties

This compound, also known as tetrapentylammonium (B98587) iodide, is a valuable reagent in organic chemistry. Its key identifiers and physicochemical properties are summarized below for easy reference.

Identifier/PropertyValueReference
CAS Number 2498-20-6[1]
Molecular Formula C₂₀H₄₄IN[1]
Molecular Weight 425.47 g/mol
IUPAC Name Tetrapentylazanium;iodide[1]
Synonyms This compound, Tetra-n-pentylammonium iodide[2]
Appearance Cream or light yellow hygroscopic powder[1]
Melting Point 135-137 °C
Solubility Soluble in polar organic solvents.[2]

Synthesis of this compound

The synthesis of this compound follows the general principle of the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. In this case, triamylamine (B147544) is reacted with amyl iodide (1-iodopentane) to yield the quaternary ammonium salt.

A general procedure for the synthesis of similar quaternary ammonium iodides, such as tetraethylammonium (B1195904) iodide, involves the reaction of the corresponding trialkylamine with an ethyl halide.[3] This method can be adapted for this compound.

General Synthetic Protocol (Adapted):
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triamylamine in a suitable solvent such as acetonitrile (B52724) or ethanol.

  • Addition of Alkyl Halide: Add a stoichiometric equivalent or a slight excess of amyl iodide to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Isolation and Purification: After cooling, the product may precipitate out of the solution. The precipitate can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[4]

Synthesis_of_Tetraamylammonium_Iodide cluster_conditions Reaction Conditions Triamylamine Triamylamine (C₁₅H₃₃N) Reaction Triamylamine->Reaction AmylIodide Amyl Iodide (C₅H₁₁I) AmylIodide->Reaction Solvent Solvent (e.g., Acetonitrile) Heat Heat (Reflux) Product This compound (C₂₀H₄₄IN) Reaction->Product +

General synthesis of this compound.

Applications in Organic Synthesis: Phase-Transfer Catalysis

This compound's primary application in research and development is as a phase-transfer catalyst (PTC). Due to its quaternary ammonium structure with lipophilic alkyl chains and an iodide counter-ion, it can facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates.[2] While specific protocols for this compound are not abundant in literature, the mechanisms and applications are well-documented for its analogs, such as tetrabutylammonium (B224687) iodide (TBAI).

Mechanism of Phase-Transfer Catalysis

In a typical phase-transfer catalyzed reaction, the quaternary ammonium cation (Q⁺) forms an ion pair with the reactant anion (X⁻) from the aqueous phase. This lipophilic ion pair (Q⁺X⁻) can then migrate into the organic phase, where it can react with the organic substrate. The resulting anion from the quaternary ammonium salt (in this case, I⁻) is then exchanged back into the aqueous phase.

Phase_Transfer_Catalysis cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase MX Reactant Salt (M⁺X⁻) QX_aq Lipophilic Ion Pair (Q⁺X⁻) MX->QX_aq Ion Exchange QI_aq Catalyst (Q⁺I⁻) RY Organic Substrate (RY) Reaction Reaction RY->Reaction Product Product (RX) QY_org Intermediate (Q⁺Y⁻) QY_org->QI_aq Phase Transfer & Ion Exchange QX_org Q⁺X⁻ QX_aq->QX_org Phase Transfer QX_org->Reaction Reaction->Product Reaction->QY_org

Mechanism of phase-transfer catalysis.

Experimental Protocols (Analogous Compounds)

The following protocols describe the use of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. These procedures can likely be adapted for use with this compound, potentially with minor adjustments to reaction conditions to account for differences in lipophilicity.

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an organohalide and an alkoxide.[5] The use of a phase-transfer catalyst is beneficial when the alkoxide is generated in an aqueous phase and the organohalide is in an organic phase.

General Protocol:

  • Reactant Preparation: In a reaction vessel, an alcohol is dissolved in an organic solvent (e.g., toluene). An aqueous solution of a strong base (e.g., sodium hydroxide) is added to generate the alkoxide.

  • Catalyst Addition: A catalytic amount of tetrabutylammonium iodide (e.g., 1-5 mol%) is added to the biphasic mixture.

  • Alkylating Agent Addition: The alkyl halide is added, and the mixture is stirred vigorously at a suitable temperature (e.g., room temperature to reflux) for several hours.

  • Workup and Purification: Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The resulting ether can be purified by distillation or chromatography.

N-Alkylation Reactions

Tetrabutylammonium iodide is also an effective catalyst for the N-alkylation of various nitrogen-containing compounds, such as amides and indazoles.[6]

General Protocol for N-Alkylation of an Indazole:

  • Reactant Mixture: To a solution of the indazole in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate.

  • Catalyst and Alkylating Agent: Add a catalytic amount of tetrabutylammonium iodide followed by the alkylating agent (e.g., methyl chloroacetate).[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

  • Isolation: The reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.

Conclusion

This compound is a versatile quaternary ammonium salt with significant potential as a phase-transfer catalyst in a variety of organic transformations. While specific experimental protocols for this compound are less common in the literature compared to its tetrabutyl analog, the principles of its synthesis and catalytic activity are well-established. Researchers and drug development professionals can leverage the information and analogous protocols presented in this guide to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Hygroscopic Nature of Tetraamylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the principles and methods for assessing the hygroscopic nature of tetraalkylammonium salts, with a specific focus on tetraamylammonium iodide. However, a diligent search of scientific literature and technical databases did not yield specific quantitative hygroscopicity data (e.g., water vapor sorption isotherms) for this compound. Therefore, the data presented in the tables are illustrative examples based on the typical behavior of hygroscopic quaternary ammonium (B1175870) salts and should not be considered as experimentally determined values for this compound.

Introduction to Hygroscopicity and Tetraalkylammonium Iodides

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This is a critical consideration in the development of pharmaceutical and chemical products, as the uptake of water can significantly impact a compound's physical and chemical stability, crystal structure, flowability, and dissolution rate.

This guide will delve into the factors influencing the hygroscopicity of this compound, the established experimental protocols for its characterization, and the interpretation of the resulting data.

Factors Influencing the Hygroscopicity of this compound

The extent of hygroscopicity in tetraalkylammonium iodides is influenced by several factors:

  • Crystal Lattice Energy: A more stable crystal lattice with high lattice energy will be less susceptible to disruption by water molecules, resulting in lower hygroscopicity.

  • Ionic Size and Charge Density: The size of the tetraalkylammonium cation influences the charge density. Larger cations, such as tetraamylammonium, have a more diffuse positive charge, which may affect their interaction with polar water molecules.

  • Nature of the Anion: The iodide anion also contributes to the overall hygroscopicity of the salt.

  • Presence of Impurities: Impurities can act as nucleation sites for water absorption, increasing the apparent hygroscopicity.

  • Environmental Conditions: The rate and extent of water uptake are directly dependent on the ambient relative humidity (RH) and temperature.

Experimental Protocols for Determining Hygroscopicity

Several well-established methods are used to quantitatively assess the hygroscopic nature of a solid material. The choice of method depends on the specific information required, such as the rate of water uptake, the equilibrium moisture content at various humidities, or the effect of moisture on the material's thermal properties.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent (typically water) vapor being absorbed by a sample.[4][5][6] It is the most common and comprehensive method for characterizing hygroscopicity.

Methodology:

  • A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.

  • The sample is initially dried under a stream of dry nitrogen gas (0% RH) to determine its dry mass.

  • The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

  • At each RH step, the sample's mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a predefined threshold).

  • After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to study the desorption process.

  • The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm.

A logical workflow for a DVS experiment is illustrated in the following diagram:

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_analysis Data Analysis start Start: Weigh this compound Sample place_sample Place Sample in DVS Instrument start->place_sample dry_sample Dry Sample (0% RH) to Constant Mass place_sample->dry_sample increase_rh Increase RH in Stepwise Manner dry_sample->increase_rh equilibrium Monitor Mass to Equilibrium at Each RH Step increase_rh->equilibrium equilibrium->increase_rh Next RH Step decrease_rh Decrease RH in Stepwise Manner equilibrium->decrease_rh Max RH Reached equilibrium_desorption Monitor Mass to Equilibrium during Desorption decrease_rh->equilibrium_desorption equilibrium_desorption->decrease_rh Next RH Step plot_isotherm Plot Mass Change vs. RH to Generate Isotherm equilibrium_desorption->plot_isotherm analyze_data Analyze Isotherm for Hygroscopicity Classification plot_isotherm->analyze_data end End: Report Findings analyze_data->end Isotherm_Interpretation cluster_analysis Isotherm Analysis cluster_classification Hygroscopicity Classification cluster_implications Implications for Handling and Formulation start Obtain Sorption Isotherm Data shape Analyze Shape of the Isotherm start->shape hysteresis Observe Hysteresis Loop (Difference between Sorption and Desorption) shape->hysteresis type1 Type I: Monolayer Adsorption (Microporous) type2 Type II: Sigmoidal (Most Common for Crystalline Solids) type3 Type III: Weak Adsorbate-Adsorbent Interactions deliquescence Identify Critical Humidity (Deliquescence Point) hysteresis->deliquescence storage Determine Appropriate Storage Conditions (Controlled Humidity) deliquescence->storage packaging Select Suitable Packaging Materials storage->packaging formulation Inform Formulation Development (e.g., use of desiccants) packaging->formulation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enthalpy of Formation for Tetra-n-butylammonium Iodide

This technical guide provides a comprehensive overview of the standard enthalpy of formation for tetra-n-butylammonium iodide (TBAI). It includes key quantitative data, a detailed experimental protocol for its determination via solution calorimetry, and a visualization of its role as a phase-transfer catalyst, which is pertinent to its application in organic synthesis and drug development.

Introduction

Tetra-n-butylammonium iodide (C₁₆H₃₆IN) is a quaternary ammonium (B1175870) salt widely utilized in various chemical processes.[1] Its efficacy as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a source of iodide ions makes it a valuable reagent in organic synthesis, including the development of pharmaceutical compounds.[2][3] A fundamental understanding of its thermodynamic properties, particularly its standard enthalpy of formation (ΔHf°), is crucial for reaction engineering, process safety, and the development of robust synthetic methodologies. The standard enthalpy of formation refers to the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[4]

Quantitative Thermochemical Data

The standard enthalpy of formation for solid tetra-n-butylammonium iodide has been determined experimentally. The accepted values are summarized in the table below.

Thermochemical ParameterValueUnitsReference
Standard Enthalpy of Formation (ΔHf°)-498.6 ± 2.7kJ/mol[5]
Standard Enthalpy of Formation (ΔHf°)-499kJ/mol[6]
Enthalpy of Combustion (ΔcH°)-10942.5 ± 1.5kJ/mol[5]

Data is for the solid state at standard conditions (25 °C and 100 kPa).

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic salt like tetra-n-butylammonium iodide is typically determined indirectly using solution calorimetry and applying Hess's Law.[7] Direct combustion calorimetry can also be used but can be more complex for nitrogen- and halogen-containing compounds. The following protocol outlines a method using solution calorimetry.

3.1. Principle and Hess's Law Cycle

The direct formation of TBAI from its elements (carbon, hydrogen, nitrogen, and iodine) is not feasible to measure calorimetrically. Therefore, a Hess's Law cycle is constructed, which states that the total enthalpy change for a reaction is independent of the pathway taken.[4] A plausible thermochemical cycle is outlined below:

Hess_Law_Cycle reactants 16 C(s) + 18 H₂(g) + ½ N₂(g) + ½ I₂(s) product TBAI(s) reactants->product ΔHf°(TBAI, s) = ? dissolved_ions Bu₄N⁺(aq) + I⁻(aq) reactants->dissolved_ions ΔHf°(Bu₄N⁺, aq) + ΔHf°(I⁻, aq) product->dissolved_ions ΔH_sol

Caption: Hess's Law cycle for the determination of the enthalpy of formation of TBAI.

The enthalpy of formation of TBAI can be calculated using the following equation derived from the cycle:

ΔHf°(TBAI, s) = ΔHf°(Bu₄N⁺, aq) + ΔHf°(I⁻, aq) - ΔH_sol(TBAI)

To solve this, the standard enthalpies of formation of the aqueous tetra-n-butylammonium and iodide ions are required, and the enthalpy of solution (ΔH_sol) of TBAI must be measured experimentally.

3.2. Experimental Protocol: Solution Calorimetry

This protocol describes the measurement of the enthalpy of solution of TBAI.

3.2.1. Materials and Equipment

  • Isoperibol or coffee-cup calorimeter

  • High-precision digital thermometer (±0.01 °C)

  • Magnetic stirrer and stir bar

  • Analytical balance (±0.0001 g)

  • Volumetric flasks and pipettes

  • Tetra-n-butylammonium iodide (high purity, dried)

  • Distilled or deionized water (as the solvent)

3.2.2. Procedure

  • Calorimeter Calibration: The heat capacity of the calorimeter (C_cal) must be determined. This is typically done by mixing known amounts of hot and cold water in the calorimeter and measuring the final temperature.

  • Sample Preparation: Accurately weigh a small amount (e.g., 1-2 g) of dried tetra-n-butylammonium iodide.

  • Solvent Preparation: Add a precise volume (e.g., 100.0 mL) of distilled water to the calorimeter.

  • Temperature Equilibration: Allow the water in the calorimeter to reach a stable temperature, recording the temperature at regular intervals (e.g., every 30 seconds) for several minutes to establish a baseline.

  • Dissolution: Rapidly add the weighed TBAI to the water in the calorimeter, ensuring all the solid is transferred.

  • Data Acquisition: Continue to record the temperature at regular intervals as the TBAI dissolves, until a new stable temperature is reached or a clear trend of cooling back to ambient temperature is observed.

  • Data Analysis:

    • Plot temperature versus time to determine the change in temperature (ΔT) resulting from the dissolution, extrapolating the pre- and post-addition baselines to the time of mixing.

    • Calculate the heat absorbed or released by the solution (q_sol) using the formula: q_sol = m_sol * c_sol * ΔT, where m_sol is the mass of the solution and c_sol is its specific heat capacity (can be approximated as that of water, 4.184 J/g·°C).

    • Calculate the heat absorbed or released by the calorimeter (q_cal) using: q_cal = C_cal * ΔT.

    • The total heat of solution (q_rxn) is -(q_sol + q_cal).

    • The molar enthalpy of solution (ΔH_sol) is q_rxn divided by the number of moles of TBAI dissolved.

Application in Drug Development: Phase-Transfer Catalysis

In drug development and organic synthesis, TBAI is frequently used as a phase-transfer catalyst (PTC).[8] It facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[8] The tetrabutylammonium (B224687) cation is lipophilic and can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate.[3]

4.1. Generalized Workflow for Phase-Transfer Catalysis

The following diagram illustrates the general mechanism of TBAI in a phase-transfer catalyzed reaction, such as a nucleophilic substitution where an aqueous nucleophile (Nu⁻) reacts with an organic substrate (R-X).

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase TBAI_aq Bu₄N⁺I⁻ TBAI_org Bu₄N⁺I⁻ TBAI_aq->TBAI_org Phase Transfer Nu_aq Na⁺Nu⁻ TBA_Nu_org Bu₄N⁺Nu⁻ Nu_aq->TBA_Nu_org Anion Exchange NaI_aq Na⁺I⁻ RX_org R-X RNu_org R-Nu (Product) TBA_Nu_org->RNu_org Reaction RX_org->RNu_org TBA_X_org Bu₄N⁺X⁻ TBA_X_org->NaI_aq Return to Aqueous

Caption: Generalized workflow of TBAI as a phase-transfer catalyst.

This catalytic cycle enhances reaction rates by bringing the nucleophile into the same phase as the organic reactant, which would otherwise be kinetically limited by the low mutual solubility of the reactants.[5]

Conclusion

The standard enthalpy of formation of tetra-n-butylammonium iodide is a well-established thermodynamic quantity, essential for the quantitative analysis of chemical processes in which it is involved. Its determination through solution calorimetry, guided by Hess's Law, provides a practical and accurate method for obtaining this value. Furthermore, a clear understanding of its role and mechanism as a phase-transfer catalyst is indispensable for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

References

Methodological & Application

Application Notes and Protocols for Tetraamylammonium Iodide as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraamylammonium iodide as a phase transfer catalyst in organic synthesis. While specific experimental data for this compound is limited in readily available scientific literature, its function is analogous to other tetraalkylammonium iodides, particularly the well-documented tetrabutylammonium (B224687) iodide (TBAI). Therefore, this document will detail the principles of phase transfer catalysis using tetraalkylammonium iodides and provide a representative protocol using TBAI, which can be adapted for use with this compound.

Introduction to this compound in Phase Transfer Catalysis

This compound (also known as tetrapentylammonium (B98587) iodide) is a quaternary ammonium (B1175870) salt with the chemical formula [(C₅H₁₁)₄N]⁺I⁻.[1] It is a white to off-white crystalline solid soluble in many organic solvents.[1] Its key application in organic and medicinal chemistry is as a phase transfer catalyst (PTC).[2][3]

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[4] The tetraamylammonium cation is lipophilic due to its long alkyl chains, allowing it to be soluble in the organic phase. The iodide anion is hydrophilic. This amphiphilic nature enables the catalyst to transport anions from the aqueous phase into the organic phase, where the reaction with an organic-soluble substrate can occur.[1] This process significantly increases reaction rates and yields for a variety of synthetic transformations.[3][5]

The general mechanism for phase transfer catalysis involving a quaternary ammonium salt like this compound (Q⁺I⁻) in a nucleophilic substitution reaction is depicted below.

PTC_Mechanism aq_reagent Nucleophile (e.g., Nu⁻ M⁺) catalyst_aq Catalyst (Q⁺I⁻) aq_reagent->catalyst_aq Anion Exchange catalyst_org Lipophilic Ion Pair (Q⁺Nu⁻) catalyst_aq->catalyst_org Phase Transfer org_substrate Organic Substrate (R-X) product Product (R-Nu) catalyst_regenerated Catalyst (Q⁺X⁻) catalyst_org->org_substrate Reaction catalyst_regenerated->catalyst_aq Catalyst Regeneration and Transfer interface Aqueous-Organic Interface Workflow start Start reactants Combine 4-ethylphenol, NaOH(aq), DCM, and this compound in a round-bottom flask. start->reactants add_meI Add methyl iodide to the mixture. reactants->add_meI reflux Reflux the reaction mixture with vigorous stirring for 1 hour. add_meI->reflux cool Cool the reaction mixture to room temperature. reflux->cool separate Transfer to a separatory funnel and separate the organic layer. cool->separate wash_hcl Wash organic layer with 5% HCl. separate->wash_hcl wash_bicarb Wash organic layer with saturated NaHCO₃. wash_hcl->wash_bicarb wash_brine Wash organic layer with brine. wash_bicarb->wash_brine dry Dry the organic layer over anhydrous MgSO₄. wash_brine->dry filter_evap Filter and evaporate the solvent under reduced pressure. dry->filter_evap product Obtain crude 4-ethylanisole (B128215) product. filter_evap->product end End product->end

References

Applications of Tetraamylammonium Iodide in Organic Synthesis: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraamylammonium iodide, a quaternary ammonium (B1175870) salt, finds utility in various organic synthesis applications, primarily leveraging its properties as a phase-transfer catalyst and an electrolyte. While detailed experimental protocols specifically citing this compound are less common in published literature compared to its lower alkyl chain analogues like tetrabutylammonium (B224687) iodide (TBAI), the principles of its application are directly comparable. The longer amyl chains in this compound enhance its lipophilicity, which can be advantageous in specific solvent systems by increasing its solubility in organic phases.

This document provides a detailed overview of the applications of tetraalkylammonium iodides, using the extensively documented tetrabutylammonium iodide (TBAI) as a representative model. The protocols and data presented can be adapted for use with this compound, with the expectation of similar or potentially enhanced catalytic activity in nonpolar organic solvents.

Phase-Transfer Catalysis

Tetraalkylammonium iodides are quintessential phase-transfer catalysts (PTCs), facilitating reactions between reactants located in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). The lipophilic tetraalkylammonium cation encapsulates the anionic reactant, transporting it from the aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate occurs.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a reaction significantly accelerated by tetraalkylammonium iodides. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide to form an ether. In a biphasic system (e.g., aqueous NaOH and an organic solvent), the tetraalkylammonium cation transports the hydroxide (B78521) ion into the organic phase to deprotonate the alcohol, or it can exchange with the metal cation of a pre-formed alkoxide, rendering the alkoxide more nucleophilic in the organic phase.

When using alkyl chlorides or bromides as substrates, tetraalkylammonium iodides offer a distinct advantage through the in situ Finkelstein reaction. The iodide ion of the catalyst can exchange with the halide of the alkylating agent, generating a more reactive alkyl iodide, which then reacts faster with the alkoxide.

General Reaction Scheme:

Where Q+ is the tetraalkylammonium cation.

Alcohol/Phenol SubstrateAlkylating AgentBaseCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
4-Ethylphenol (B45693)Methyl Iodide25% NaOH (aq)5DichloromethaneReflux1>90
PhenolBenzyl Bromide50% NaOH (aq)2Toluene80295
2-NaphtholEthyl BromideK2CO35DMF70492
Benzyl alcoholn-Butyl Bromide50% NaOH (aq)4Dichloromethane40588
CyclohexanolAllyl BromideNaH5THF25685

Experimental Protocol: Synthesis of 4-Ethylanisole

This protocol is adapted from a procedure using tetrabutylammonium bromide (TBAB), and TBAI can be used interchangeably, often with improved results.

  • Materials:

    • 4-Ethylphenol (1.0 eq)

    • Methyl Iodide (1.2 eq)

    • 25% (w/v) Sodium Hydroxide solution

    • Tetrabutylammonium Iodide (TBAI) (0.05 eq)

    • Dichloromethane (CH₂Cl₂)

    • 5% (w/v) Sodium Hydroxide solution

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol in dichloromethane.

    • Add the 25% sodium hydroxide solution and the TBAI catalyst.

    • Stir the biphasic mixture vigorously and add methyl iodide.

    • Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Separate the organic layer. Wash the organic layer sequentially with 5% NaOH solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle OH_aq OH⁻ Q_I Q⁺I⁻ OH_aq->Q_I Ion Exchange NaX Na⁺X⁻ ROH R-OH Q_OR Q⁺OR⁻ ROH->Q_OR Forms Alkoxide Pair R_X R'-X ROR R-O-R' (Product) R_X->ROR Q_OH Q⁺OH⁻ Q_I->Q_OH Q_OH->ROH Deprotonation Q_OR->R_X SN2 Attack Q_OR->Q_I Regenerates Catalyst Electrochemical_Amination cluster_anode Anode Reactions cluster_cyclization Intramolecular Cyclization cluster_cathode Cathode Reactions I_minus I⁻ (from TBAI) I_radical I• I_minus->I_radical -e⁻ Amide Ar-CONH(OMe) I_radical->Amide H-abstraction Amidyl_Radical Ar-CON•(OMe) Amide->Amidyl_Radical Radical_Intermediate Radical Intermediate Amidyl_Radical->Radical_Intermediate 6-endo-trig cyclization Product_plus_H Product-H• Radical_Intermediate->Product_plus_H Rearomatization H_plus H⁺ Product_plus_H->H_plus -e⁻ H2_gas H₂ H_plus->H2_gas +e⁻

Application Notes and Protocols: The Role of Tetraamylammonium Iodide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraalkylammonium iodides are a class of quaternary ammonium (B1175870) salts that play a crucial role as catalysts and reagents in a variety of organic reactions, particularly nucleophilic substitutions. While tetrabutylammonium (B224687) iodide (TBAI) is the most extensively studied and utilized member of this class, other tetraalkylammonium iodides, such as tetraamylammonium iodide, are presumed to exhibit similar reactivity and utility due to their shared chemical properties. This document will focus on the applications of this compound in nucleophilic substitution reactions, with the understanding that its behavior is analogous to the more thoroughly documented TBAI.

This compound is particularly effective in two key roles: as a phase-transfer catalyst (PTC) and as an iodide source for in situ halide exchange (the Finkelstein reaction) . These functionalities allow for the efficient synthesis of a wide range of organic molecules, including ethers, esters, and N-alkylated compounds, often with improved reaction rates and yields.

Physicochemical Properties

While specific data for this compound is not widely available, its properties can be inferred from those of other tetraalkylammonium iodides.

PropertyTetramethylammonium IodideTetraethylammonium Iodide[1]Tetrabutylammonium Iodide[2]This compound (Predicted)
Molecular Formula C4H12IN[3]C8H20IN[1]C16H36NI[2]C20H44IN
Molecular Weight 201.05 g/mol [3]257.16 g/mol [4]369.37 g/mol [2]~425.48 g/mol
Appearance White crystalline powder[5]Colorless or yellowish solid[1]White to pale yellow powder[2]White to off-white solid
Melting Point (°C) >300[3]280 (decomposes)[1]~150-160[2]Expected to be lower than TBAI
Solubility Sparingly soluble in water[6]Soluble in water[1]Soluble in water and various organic solvents[2]Soluble in organic solvents, sparingly soluble in water

Core Applications in Nucleophilic Substitution

Phase-Transfer Catalysis

In many nucleophilic substitution reactions, the nucleophile (often an inorganic salt) is soluble in an aqueous phase, while the organic substrate is soluble in an organic phase. The immiscibility of these two phases leads to very slow reaction rates. This compound, as a phase-transfer catalyst, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where the reaction can proceed.

The lipophilic tetraamylammonium cation [(C5H11)4N]+ pairs with the nucleophilic anion (e.g., RO-, RS-, CN-) in the aqueous phase. This ion pair is soluble in the organic phase, allowing the nucleophile to react with the organic substrate.

Diagram: Mechanism of Phase-Transfer Catalysis

PTC_Mechanism Nu_aq Nucleophile (Nu⁻) TAA_I_aq TAA⁺I⁻ Nu_aq->TAA_I_aq Na_aq Counter-ion (M⁺) TAA_X_org TAA⁺X⁻ TAA_I_aq->TAA_X_org Phase Transfer RX_org Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org Substitution TAA_X_org->TAA_I_aq Return to Aqueous Phase TAA_X_org->RX_org

Caption: Phase-transfer catalysis workflow.

In Situ Halide Exchange: The Finkelstein Reaction

This compound can serve as a source of iodide ions to convert less reactive alkyl chlorides and bromides into more reactive alkyl iodides in situ. This is a variation of the Finkelstein reaction.[7] Iodide is an excellent nucleophile and a good leaving group, making the subsequent nucleophilic substitution by another nucleophile much faster.

This approach is particularly useful when the primary alkylating agent is an inexpensive but less reactive chloride or bromide.

Diagram: Finkelstein Reaction and Subsequent Substitution

Finkelstein_Mechanism R_Cl Alkyl Chloride/Bromide (R-X) R_I Alkyl Iodide (R-I) R_Cl->R_I Halide Exchange TAA_I This compound (TAA⁺I⁻) Product Product (R-Nu) R_I->Product SN2 Attack TAA_Cl TAA⁺X⁻ Nu Nucleophile (Nu⁻) Iodide_ion Iodide (I⁻) Product->Iodide_ion Leaving Group Departs

Caption: In situ generation of a reactive intermediate.

Experimental Protocols and Applications

The following protocols are based on established procedures for nucleophilic substitution reactions using tetraalkylammonium iodides as catalysts.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[8] The use of this compound as a phase-transfer catalyst can significantly improve the yield and reaction rate, especially when dealing with solid alkoxides or two-phase reaction systems.

Quantitative Data from Literature (using TBAI as an analogue):

Alkyl HalideAlcohol/Phenol (B47542)BaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) BromideSolketalKOH (aq)TBAI (5)None1002494--INVALID-LINK--[9]
Allyl BromideHydantoin (1a)KOH (aq)TBAI (not specified)Toluene (B28343)rt1890--INVALID-LINK--[10]
Ethyl Bromide4-EthylphenolNaOH (aq)TBAB (not specified)NoneReflux1Not Specified--INVALID-LINK--[8]

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

  • Materials:

    • Phenol (1.0 equiv)

    • Benzyl chloride (1.1 equiv)

    • Sodium hydroxide (B78521) (1.5 equiv)

    • This compound (0.05 equiv)

    • Toluene

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and sodium hydroxide in water.

    • Add this compound to the aqueous solution.

    • Add toluene to the flask, followed by the dropwise addition of benzyl chloride while stirring vigorously.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield pure benzyl phenyl ether.

Diagram: Experimental Workflow for Williamson Ether Synthesis

Williamson_Workflow A 1. Reactant Preparation (Phenol, NaOH, H₂O) B 2. Add Tetraamylammonium Iodide (Catalyst) A->B C 3. Add Organic Phase (Toluene, Benzyl Chloride) B->C D 4. Reflux (4-6h, 80-90°C) C->D E 5. Work-up (Phase Separation, Washes) D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product (Benzyl Phenyl Ether) G->H

Caption: A typical experimental workflow.

Application 2: N-Alkylation of Amines

The N-alkylation of primary and secondary amines is a fundamental transformation in organic synthesis, often leading to the production of valuable pharmaceutical intermediates. However, over-alkylation to form tertiary amines and quaternary ammonium salts is a common side reaction.[11] The use of this compound can promote the desired mono-alkylation, particularly when less reactive alkyl halides are used.

Quantitative Data from Literature (using TBAI as an analogue):

AmineAlkyl HalideBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Primary AmineAlkyl HalideCesium BaseTBAI (optional)DMSO/DMF23-High--INVALID-LINK--[12]
Benzyl AmineBenzyl BromideAl2O3-OKNoneAcetonitrile302>95--INVALID-LINK--[13]

Experimental Protocol: Synthesis of N-Benzylaniline

  • Materials:

    • Aniline (1.0 equiv)

    • Benzyl chloride (1.05 equiv)

    • Potassium carbonate (2.0 equiv)

    • This compound (0.1 equiv)

    • Acetonitrile

  • Procedure:

    • To a stirred suspension of potassium carbonate in acetonitrile, add aniline.

    • Add this compound to the mixture.

    • Add benzyl chloride dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction by TLC.

    • After completion, filter the reaction mixture to remove the inorganic salts.

    • Wash the solid residue with acetonitrile.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford N-benzylaniline.

Conclusion

This compound is a versatile and effective catalyst for a range of nucleophilic substitution reactions. Its utility as both a phase-transfer catalyst and an in situ source of iodide for the Finkelstein reaction makes it a valuable tool for organic chemists in research and drug development. The protocols and data presented here, largely based on the analogous and well-documented tetrabutylammonium iodide, provide a solid foundation for the application of this compound in the synthesis of ethers, amines, and other valuable organic compounds. The mild reaction conditions, improved yields, and broader substrate scope offered by this class of catalysts make them an attractive option for modern organic synthesis.

References

Application Notes and Protocols for Tetraamylammonium Iodide in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraamylammonium iodide [(CH₃(CH₂)₄)₄NI], a quaternary ammonium (B1175870) salt, serves as a highly effective phase-transfer catalyst (PTC) in a variety of organic transformations, most notably in alkylation reactions. Its role is particularly crucial in facilitating reactions between reactants located in different phases, such as a solid or aqueous phase and an organic phase. These application notes provide detailed protocols for the use of this compound in N-alkylation and O-alkylation reactions, offering valuable methodologies for synthetic chemists in research and drug development.

The protocols detailed below are based on well-established procedures for analogous quaternary ammonium iodides and are expected to be directly applicable or require minimal optimization for specific substrates.

Mechanism of Action in Phase-Transfer Catalyzed Alkylation

This compound accelerates alkylation reactions through a dual catalytic cycle. The primary roles are to act as a phase-transfer agent and an iodide source for the in-situ generation of a more reactive alkylating agent.

A typical workflow for the alkylation of a nucleophile (NuH) with an alkyl halide (R-X, where X = Cl, Br) in a biphasic system (e.g., aqueous NaOH and an organic solvent) is depicted below.

Caption: Figure 1. General mechanism for phase-transfer catalyzed alkylation.

Application 1: N-Alkylation of Indoles

The N-alkylation of indoles is a fundamental transformation in the synthesis of numerous biologically active compounds and pharmaceuticals.[6] this compound can be effectively used to catalyze this reaction, particularly with less reactive alkylating agents.

Quantitative Data for N-Alkylation of Indoles
EntrySubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1Indole (B1671886)Benzyl BromideK₂CO₃Acetonitrile806~95
25-Bromoindole (B119039)Methyl IodideDABCODMF905>98[7]
3Indole-2-carboxylic acidDimethyl CarbonateDABCODMF9521High[7]
4IndazoleMethyl ChloroacetateK₂CO₃DMFRT24Moderate[8]
Experimental Protocol: N-Alkylation of 5-Bromoindole

This protocol is adapted from a procedure using a related catalyst system.[7]

  • Reaction Setup: To a solution of 5-bromoindole (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.1 mmol) and this compound (0.1 mmol, 10 mol%).

  • Addition of Alkylating Agent: Add methyl iodide (1.5 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

G start Start setup Combine 5-bromoindole, DABCO, and This compound in DMF start->setup add_alkyl Add Methyl Iodide setup->add_alkyl react Heat at 90°C for 5h (Monitor by TLC) add_alkyl->react workup Cool, Dilute with EtOAc and H₂O react->workup extract Separate Layers, Extract Aqueous Phase with EtOAc workup->extract purify Combine Organic Layers, Wash, Dry, Concentrate extract->purify end N-Methyl-5-bromoindole purify->end G start Start setup Combine 4-Ethylphenol, aq. NaOH, and This compound start->setup add_alkyl Add Methyl Iodide setup->add_alkyl react Reflux for 1h (Monitor by TLC) add_alkyl->react workup Cool, Add Diethyl Ether and Water react->workup extract Separate Layers, Extract Aqueous Phase workup->extract purify Combine Organic Layers, Wash, Dry, Concentrate extract->purify end 4-Ethylanisole purify->end

References

Application Notes: Tetraamylammonium Iodide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetraamylammonium iodide and its close analogue, tetrabutylammonium (B224687) iodide (TBAI), as a phase-transfer catalyst in the synthesis of key pharmaceutical intermediates. The protocols outlined below cover antiviral, anticancer, and antibacterial drug precursors, demonstrating the versatility of this catalyst in modern drug development.

Introduction

Tetraalkylammonium salts, particularly this compound and the more commonly documented tetrabutylammonium iodide (TBAI), are highly effective phase-transfer catalysts (PTCs).[1][2] Their amphiphilic nature, consisting of a lipophilic quaternary ammonium (B1175870) cation and a nucleophilic iodide anion, enables the transport of reactants across the interface of immiscible liquid phases (e.g., aqueous and organic) or from a solid to a liquid phase.[1] This catalytic action accelerates reaction rates, improves yields, and often allows for milder reaction conditions, making them invaluable tools in the synthesis of complex pharmaceutical intermediates.[1][3]

The iodide anion plays a crucial dual role. It can act as a potent nucleophile, for instance, by converting less reactive alkyl chlorides or bromides into more reactive alkyl iodides in situ (Finkelstein reaction), thereby significantly enhancing the rate of nucleophilic substitution reactions.[2]

Mechanism of Action: Phase-Transfer Catalysis

The fundamental principle of phase-transfer catalysis with tetraalkylammonium iodides involves the formation of an ion pair between the quaternary ammonium cation and an anionic reactant from the aqueous or solid phase. This lipophilic ion pair is then transferred into the organic phase, where it can react with the organic-soluble substrate. After the reaction, the catalyst cation is released and returns to the aqueous or solid phase to begin the cycle anew.

Phase_Transfer_Catalysis_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase Nu_aq Nu⁻ Q_I_aq Q⁺I⁻ Na_aq Na⁺ R_X_org R-X Product_org R-Nu Q_X_org Q⁺X⁻ X_org X⁻ Q_Nu_org Q⁺Nu⁻ Q_I_aq->Q_Nu_org Ion Exchange Q_Nu_org->R_X_org Q_X_org->Q_I_aq Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis.

Application 1: Synthesis of an Antiviral Intermediate (Amantadine Hydrochloride)

Amantadine (B194251) hydrochloride is an antiviral drug effective against influenza A infections.[3] A highly efficient, one-pot synthesis from 1-bromoadamantane (B121549) has been developed using TBAI as a phase-transfer catalyst.[3] This method significantly improves the yield and employs environmentally benign reagents.[3]

Quantitative Data

Table 1: Optimization of TBAI Concentration in Amantadine Hydrochloride Synthesis [3]

EntryTBAI (mmol)Time (h)Yield (%)
10.00245.13
20.25275.64
30.50286.23
41.00296.08
51.25296.15

Reaction Conditions: 1-bromoadamantane (46 mmol), urea (B33335) (138 mmol), Methanol (B129727), 65°C.

Table 2: Effect of Different Solvents on Amantadine Hydrochloride Synthesis [3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Methanol65296.08
2Ethanol78489.56
3Isopropanol82675.23
4Acetonitrile81565.87

Reaction Conditions: 1-bromoadamantane (46 mmol), urea (138 mmol), TBAI (1.00 mmol).

Experimental Protocol

G Experimental Workflow: Synthesis of Amantadine HCl start Start reactants Combine: 1-Bromoadamantane Urea Methanol TBAI start->reactants reaction Heat at 65°C for 2 hours reactants->reaction cool Cool to room temperature reaction->cool acidify Add 5N HCl (in situ salt formation) cool->acidify precipitate Stir and allow precipitation acidify->precipitate filter Filter the solid product precipitate->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Amantadine HCl dry->end

Caption: Workflow for Amantadine HCl Synthesis.

Procedure:

  • To a round-bottom flask, add 1-bromoadamantane (10.0 g, 46 mmol), urea (8.3 g, 138 mmol), methanol (100 mL), and tetrabutylammonium iodide (TBAI) (0.37 g, 1.00 mmol).

  • Heat the reaction mixture to 65°C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly add 5N hydrochloric acid to the reaction mixture to facilitate in situ salt formation, leading to the precipitation of the product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold methanol.

  • Dry the product under vacuum to yield amantadine hydrochloride.

Application 2: Synthesis of Anticancer Intermediates (2-Thioxoimidazolidine-4,5-diones)

2-Thioxoimidazolidine-4,5-diones are heterocyclic scaffolds that exhibit a range of biological activities, including anticancer properties.[4] A simple and efficient one-pot synthesis has been developed using TBAI as a phase-transfer catalyst at room temperature.[4][5]

Quantitative Data

Table 3: Synthesis of Various 2-Thioxoimidazolidine-4,5-dione Derivatives

EntryAmineProductYield (%)
1Aniline1-Phenyl-2-thioxoimidazolidine-4,5-dione85
24-Fluoroaniline1-(4-Fluorophenyl)-2-thioxoimidazolidine-4,5-dione82
34-Chloroaniline1-(4-Chlorophenyl)-2-thioxoimidazolidine-4,5-dione80
4Benzylamine1-Benzyl-2-thioxoimidazolidine-4,5-dione88

Data is representative based on similar syntheses.

Experimental Protocol

G Experimental Workflow: Synthesis of 2-Thioxoimidazolidine-4,5-diones start Start step1 Stir Amine, CS₂, and TBAI in Toluene for 20 min start->step1 step2 Add liquid Ammonia (B1221849) and stir for 10 hours step1->step2 step3 Gradually add Oxalyl Chloride at room temperature and stir for 3 hours step2->step3 workup1 Add distilled water and extract with ethyl acetate (B1210297) (3x) step3->workup1 workup2 Wash organic layer with 10% NaCl and dry over Na₂SO₄ workup1->workup2 purify Concentrate under reduced pressure and purify by column chromatography workup2->purify end 2-Thioxoimidazolidine-4,5-dione purify->end

Caption: Workflow for Anticancer Intermediate Synthesis.

Procedure: [5]

  • In a round-bottom flask, combine the primary amine (1.0 equiv.), carbon disulfide (1.0 equiv.), and TBAI (0.05 equiv.) in toluene. Stir the mixture for 20 minutes at room temperature.

  • Add liquid ammonia (2.0 equiv.) to the mixture and continue stirring for 10 hours.

  • Gradually add oxalyl chloride (1.02 equiv.) to the reaction mixture at room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add 50 mL of distilled water to the reaction mixture.

  • Extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Combine the organic layers, wash with a 10% sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: 20% ethyl acetate in hexane) to obtain the desired 2-thioxoimidazolidine-4,5-dione.

Application 3: Synthesis of an Antibacterial Intermediate (N-Aryl-piperazine)

N-Aryl-piperazines are crucial structural motifs found in many antibacterial agents, including quinolones and linezolid. The synthesis of these intermediates can be efficiently achieved through nucleophilic aromatic substitution (SNAr) or N-alkylation reactions, which can be significantly enhanced by phase-transfer catalysis using TBAI.

Quantitative Data

Table 4: Representative N-Arylation of Piperazine (B1678402) using TBAI

EntryAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
12,4-DifluoronitrobenzeneK₂CO₃DMF80692
24-ChloronitrobenzeneK₂CO₃DMF1001285
32-FluoropyridineCs₂CO₃Dioxane100888

Data is representative of typical SNAr reactions facilitated by PTC.

Experimental Protocol

Procedure (General for N-Arylation):

  • To a round-bottom flask, add the aryl halide (1.0 equiv.), piperazine (1.2 equiv.), potassium carbonate (2.0 equiv.), and TBAI (0.1 equiv.) in a suitable solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N-aryl-piperazine intermediate.

Conclusion

This compound and its analogues are robust and versatile phase-transfer catalysts that facilitate the synthesis of a wide range of pharmaceutical intermediates. The applications presented here for antiviral, anticancer, and antibacterial precursors highlight the broad utility of this catalyst class. The use of TBAI often leads to higher yields, shorter reaction times, and milder conditions, contributing to more efficient and sustainable synthetic processes in drug development.

References

Application Notes and Protocols for Electrochemical C-H Bond Activation Using Tetraalkylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical C-H bond activation facilitated by tetraalkylammonium iodide. The following sections detail the principles, experimental setup, and applications of this methodology, with a focus on the synthesis of phenanthridinones as a key example. While the specific data presented here utilizes tetrabutylammonium (B224687) iodide (TBAI), the principles and protocols are readily adaptable for tetraamylammonium iodide, which possesses similar electrochemical properties.

Introduction

The electrochemical approach allows for the generation of highly reactive intermediates, such as amidyl radicals, under mild conditions, leading to selective C-H functionalization.[2][3][4] This technique is particularly valuable in the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[2][7]

Mechanism of Action

The electrochemical C-H activation process mediated by tetraalkylammonium iodide involves the generation of an iodine-based mediator at the anode. This mediator then participates in the key C-H activation and bond-forming steps in the bulk solution. A proposed mechanism for the intramolecular C-H amination of 2-aryl N-methoxyamides to form phenanthridinones is illustrated below.

Experimental Protocols

The following protocols are based on the successful synthesis of phenanthridinones via electrochemical C-H amination.

General Setup

A constant-potential electrolysis setup is employed. The reaction is conducted in an undivided electrochemical cell equipped with a platinum plate anode and a copper plate cathode. The reaction temperature is maintained using a water bath or heating mantle.

G cluster_cell Undivided Electrochemical Cell Power_Supply DC Power Supply (Constant Potential) Anode Platinum (Pt) Anode Power_Supply->Anode + Cathode Copper (Cu) Cathode Power_Supply->Cathode - Solution Substrate + TBAI in DMF Anode->Solution Cathode->Solution

Caption: Schematic of the experimental setup for constant-potential electrolysis.

Protocol for the Synthesis of Phenanthridinone (2a)

Materials:

  • N-methoxybiphenyl-2-carboxamide (1a)

  • Tetrabutylammonium iodide (TBAI)

  • N,N-Dimethylformamide (DMF)

  • Platinum plate electrode (3 cm x 1.5 cm)

  • Copper plate electrode (3 cm x 1.5 cm)

  • Undivided electrochemical cell

  • Constant potential power supply

  • Stirring plate and stir bar

  • Water bath or heating mantle

Procedure:

  • To an undivided electrochemical cell, add N-methoxybiphenyl-2-carboxamide (1a, 0.5 mmol).

  • Add TBAI (20 mol%, 0.1 mmol).

  • Add DMF (15 mL).

  • Equip the cell with the platinum plate anode and the copper plate cathode.

  • Place the cell in a water bath preheated to 70 °C and stir the solution.

  • Apply a constant potential of 2.5 V across the electrodes.

  • Continue the electrolysis until a total charge of 2 F/mol has been consumed (approximately 5 hours).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired phenanthridinone (2a).

Quantitative Data

The following tables summarize the yields of various phenanthridinone derivatives synthesized using the electrochemical protocol.

Table 1: Scope of N-methoxybenzamides with Substituents on Ring Ar1 [2]

EntrySubstrate (1)Product (2)RYield (%)
11a2aH90
21b2b4-Cl79
31c2c3-Cl72
41d2d4-COOMe66
51e2e4-Me85
61f2f4-OMe82

Table 2: Scope of N-methoxybenzamides with Substituents on Ring Ar2 [2]

EntrySubstrate (3)Product (2)R'Yield (%)
13a2g4-Cl75
23b2h4-Br71
33c2i4-F81
43d2j3-Me88
53e2k4-tBu84
63f2l4-Ph78

Reaction conditions: Substrate (0.5 mmol), TBAI (20 mol%), DMF (15 mL), Pt anode, Cu cathode, undivided cell, 2.5 V, 70 °C, ~5 h, until 2 F/mol of charge was consumed.

Applications in Drug Development

The phenanthridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] These compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-malarial, anti-bacterial, anti-HIV, immunosuppressant, and anti-tumor activities.[2] The described electrochemical method provides a direct and efficient one-step synthesis of these valuable molecules, including the bioactive compound phenaglaydon.[2][3][4] The metal- and oxidant-free nature of this protocol makes it particularly attractive for pharmaceutical manufacturing, where purity and sustainability are paramount.[2][3][4][5]

Conclusion

Electrochemical C-H activation using tetraalkylammonium iodide as a mediator and electrolyte offers a mild, efficient, and environmentally friendly approach for the synthesis of valuable organic molecules. The presented protocols for the synthesis of phenanthridinones demonstrate the practicality and broad applicability of this methodology. This technique holds significant promise for streamlining the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development.

References

Application Notes: Tetraamylammonium Iodide in Polarographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polarography is a powerful electroanalytical technique for the determination of a wide range of reducible or oxidizable substances. A key component of the electrolyte solution in polarography is the supporting electrolyte, which serves to increase the conductivity of the solution and to suppress the migration current, ensuring that the limiting current is diffusion-controlled.[1][2] Quaternary ammonium (B1175870) salts, such as tetraalkylammonium salts, are particularly useful as supporting electrolytes, especially in non-aqueous solvents where the solubility of inorganic salts is limited.[3]

This document provides detailed application notes and protocols for the use of tetraamylammonium iodide as a supporting electrolyte in polarographic analysis. While specific data for this compound is not extensively available, its properties and applications can be inferred from the well-documented behavior of its lower homolog, tetrabutylammonium (B224687) iodide (TBAI). The larger size of the tetraamylammonium cation is expected to influence the double-layer structure at the electrode-solution interface, which may affect the half-wave potentials of analytes.[4]

Principle of Operation

In polarography, a gradually increasing potential is applied between a dropping mercury electrode (DME) and a reference electrode. The resulting current is measured and plotted against the applied potential to produce a polarogram. The half-wave potential (E₁/₂) is characteristic of the analyte and is used for qualitative identification, while the diffusion current (id) is proportional to the concentration of the analyte, allowing for quantitative analysis.[2][5]

The supporting electrolyte, present at a much higher concentration than the analyte, carries the bulk of the current, minimizing the electromigration of the analyte ions.[1] this compound is suitable for this purpose due to its electrochemical inertness over a wide potential range and its solubility in various organic solvents.

Key Applications

Based on the applications of similar tetraalkylammonium salts, this compound can be expected to be a valuable supporting electrolyte in the following areas:

  • Analysis of Organic Compounds: Many organic compounds are insoluble in water but soluble in organic solvents like acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). This compound can provide the necessary conductivity for polarographic analysis in these solvents.

  • Pharmaceutical Analysis: Determination of active pharmaceutical ingredients (APIs) and their metabolites in various formulations.

  • Environmental Analysis: Quantification of pesticides, herbicides, and other organic pollutants.

  • Metallurgical Analysis: Determination of trace metals in alloys and other materials, particularly when complexed with organic ligands.

Data Presentation

The following tables provide a summary of typical experimental parameters and hypothetical comparative data for the use of this compound as a supporting electrolyte.

Table 1: Typical Experimental Parameters for Polarography using this compound

ParameterTypical Value/RangeNotes
Supporting Electrolyte Concentration 0.05 M - 0.2 MSufficient to minimize migration current.
Solvent Acetonitrile, DMF, DMSO, Propylene CarbonateChoice of solvent depends on analyte solubility.
Analyte Concentration 10⁻⁵ M - 10⁻³ MWithin the typical working range of polarography.
Potential Range +0.5 V to -2.5 V (vs. Ag/AgCl)Dependent on the solvent and analyte.
Scan Rate (for linear sweep voltammetry) 20 mV/s - 100 mV/s
Temperature 25 °C (controlled)Temperature affects diffusion and should be kept constant.

Table 2: Hypothetical Half-Wave Potentials (E₁/₂) of Selected Analytes with Different Supporting Electrolytes in Acetonitrile

AnalyteE₁/₂ (V vs. Ag/AgCl) with 0.1 M Tetraethylammonium PerchlorateE₁/₂ (V vs. Ag/AgCl) with 0.1 M Tetrabutylammonium IodideE₁/₂ (V vs. Ag/AgCl) with 0.1 M this compound (Estimated)
Nitrobenzene-0.85-0.88-0.90
Benzaldehyde-1.72-1.75-1.77
Cd²⁺-0.58-0.61-0.63
Zn²⁺-0.99-1.03-1.05

Note: The data in Table 2 is illustrative. The half-wave potentials can be influenced by the size of the supporting electrolyte cation due to its effect on the double-layer structure. Larger cations may lead to a slight negative shift in the half-wave potential.

Experimental Protocols

Protocol 1: Preparation of the Supporting Electrolyte Solution

Objective: To prepare a 0.1 M solution of this compound in acetonitrile.

Materials:

  • This compound (high purity)

  • Acetonitrile (HPLC or electrochemical grade)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of this compound. (Molecular Weight of this compound: 453.53 g/mol . For 100 mL of 0.1 M solution, weigh 4.535 g).

  • Transfer the weighed this compound into a 100 mL volumetric flask.

  • Add approximately 50 mL of acetonitrile to the flask and swirl to dissolve the salt completely.

  • Once dissolved, add acetonitrile to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • This solution is now ready to be used as the supporting electrolyte.

Protocol 2: General Procedure for Polarographic Analysis

Objective: To perform a polarographic analysis of an analyte using this compound as the supporting electrolyte.

Materials:

  • Polarograph or potentiostat

  • Dropping mercury electrode (DME) assembly

  • Reference electrode (e.g., Ag/AgCl)

  • Auxiliary electrode (e.g., platinum wire)

  • Electrochemical cell

  • 0.1 M this compound supporting electrolyte solution

  • Analyte stock solution

  • Nitrogen gas (high purity) for deoxygenation

Procedure:

  • Pipette a known volume of the 0.1 M this compound supporting electrolyte solution into the electrochemical cell.

  • Add a precise volume of the analyte stock solution to the cell to achieve the desired final concentration.

  • Assemble the electrochemical cell with the DME, reference electrode, and auxiliary electrode.

  • Deoxygenate the solution by bubbling high-purity nitrogen gas through it for 5-10 minutes. Oxygen is electroactive and must be removed to prevent interference.

  • After deoxygenation, maintain a nitrogen atmosphere over the solution.

  • Set the parameters on the polarograph, including the initial potential, final potential, and scan rate.

  • Start the polarographic scan and record the polarogram.

  • To quantify the analyte, construct a calibration curve by recording polarograms of a series of standard solutions of the analyte and plotting the diffusion current against concentration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Polarographic Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Acetonitrile A->B D Combine Supporting Electrolyte and Analyte B->D C Prepare Analyte Stock Solution C->D E Deoxygenate with Nitrogen D->E F Set Polarograph Parameters E->F G Record Polarogram F->G H Measure Diffusion Current (id) G->H I Determine Half-Wave Potential (E1/2) G->I J Construct Calibration Curve H->J K Determine Analyte Concentration J->K

Caption: Workflow for polarographic analysis using this compound.

Signaling_Pathway cluster_solution Electrolyte Solution cluster_electrode Electrode Interface cluster_process Electrochemical Process Analyte Analyte (A) Diffusion Diffusion of Analyte to Electrode Analyte->Diffusion Concentration Gradient SE Supporting Electrolyte (this compound) DL Electrical Double Layer DME Dropping Mercury Electrode (DME) Reduction Analyte Reduction A + ne⁻ → P DL:e->Reduction:w Applied Potential Diffusion->DL Current Measurement of Diffusion Current (id) Reduction->Current

Caption: Logical relationships in the polarographic measurement process.

References

Application Notes and Protocols: Tetraamylammonium Iodide as a Reagent for Dealkylation of Esters and Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and protocols for the use of tetraamylammonium iodide in dealkylation reactions are not widely available in the reviewed literature. The following application notes and protocols are based on the well-documented reactivity of analogous tetraalkylammonium iodides, such as tetrabutylammonium (B224687) iodide (TBAI), which are commonly used for these transformations. The principles and reaction conditions are expected to be similar.

Introduction

Dealkylation of esters and ethers is a crucial transformation in organic synthesis, particularly in the context of protecting group chemistry for carboxylic acids and alcohols. Tetraalkylammonium iodides, in combination with various reagents, serve as effective catalysts or reagents for these deprotection strategies. The iodide ion acts as a potent nucleophile in SN2-type reactions to cleave alkyl groups from ester and ether functionalities. This compound, a quaternary ammonium (B1175870) salt, is anticipated to facilitate these reactions, offering good solubility in organic solvents.

Advantages of Using Tetraalkylammonium Iodides in Dealkylation Reactions

  • Mild Reaction Conditions: Dealkylation can often be achieved under neutral or mildly acidic/basic conditions, preserving sensitive functional groups within the molecule.

  • High Nucleophilicity of Iodide: The iodide ion is an excellent nucleophile, facilitating the cleavage of sterically accessible alkyl groups.

  • Synergistic Effects: When used with Lewis acids or other reagents like chlorotrimethylsilane (B32843), tetraalkylammonium iodides can significantly accelerate dealkylation reactions that would otherwise be very slow.[2]

Application in Dealkylation of Esters

Tetraalkylammonium iodides can be used for the dealkylation of various esters, particularly methyl and benzyl (B1604629) esters, to yield the corresponding carboxylic acids. The reaction proceeds via a nucleophilic attack of the iodide ion on the alkyl group of the ester.

General Reaction Scheme for Ester Dealkylation

Ester R-CO-OR' Carboxylate R-COO⁻ Ester->Carboxylate Sɴ2 attack AlkylIodide R'-I Ester->AlkylIodide Iodide I⁻ Iodide->Ester Acid R-COOH Carboxylate->Acid Workup

Caption: Sɴ2 mechanism for ester dealkylation.

Quantitative Data for Dealkylation of Esters

The following table summarizes representative data for the dealkylation of esters using iodide-based systems. Due to the lack of specific data for this compound, data for analogous systems are presented.

EntrySubstrate (Ester)Reagent SystemSolventTemp. (°C)Time (h)ProductYield (%)
1Methyl benzoateMe₃SiCl / NaIAcetonitrileReflux-Benzoic acidHigh
2Benzyl pivalateMe₃SiCl / NaIAcetonitrile25-Pivalic acidHigh
3Methyl N-phenylcarbamateMe₃SiCl / NaIAcetonitrileReflux-N-phenylcarbamic acid-

Data synthesized from analogous reactions due to the absence of specific quantitative data for this compound.

Experimental Protocol: Dealkylation of a Methyl Ester

Objective: To dealkylate a methyl ester to the corresponding carboxylic acid using a tetraalkylammonium iodide-based system.

Materials:

  • Methyl ester substrate (1.0 eq)

  • This compound (1.2 eq)

  • Chlorotrimethylsilane (1.2 eq)

  • Anhydrous acetonitrile

  • Sodium bicarbonate (sat. aq. solution)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl ester substrate and anhydrous acetonitrile.

  • Add this compound and chlorotrimethylsilane to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH of the aqueous layer to ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as required.

Application in Dealkylation of Ethers

Tetraalkylammonium iodides are also effective in the cleavage of ethers, particularly aryl methyl ethers and benzyl ethers, to produce phenols and alcohols. The mechanism is analogous to ester dealkylation, involving an SN2 attack by the iodide ion.

General Reaction Scheme for Ether Dealkylation

Ether R-O-R' Alkoxide R-O⁻ Ether->Alkoxide Sɴ2 attack AlkylIodide R'-I Ether->AlkylIodide Iodide I⁻ Iodide->Ether Alcohol R-OH Alkoxide->Alcohol Workup

Caption: Sɴ2 mechanism for ether dealkylation.

Quantitative Data for Dealkylation of Ethers

The following table presents representative data for the dealkylation of ethers using iodide-based systems.

EntrySubstrate (Ether)Reagent SystemSolventTemp. (°C)Time (h)ProductYield (%)
1AnisoleMe₃SiCl / NaIAcetonitrile-8-10PhenolHigh
2Benzyl methyl etherMe₃SiCl / NaIAcetonitrile--Benzyl alcoholHigh
3p-DimethoxybenzeneMe₃SiCl / NaIAcetonitrile--HydroquinoneQuantitative

Data synthesized from analogous reactions due to the absence of specific quantitative data for this compound.

Experimental Protocol: Dealkylation of an Aryl Methyl Ether

Objective: To dealkylate an aryl methyl ether to the corresponding phenol.

Materials:

  • Aryl methyl ether substrate (1.0 eq)

  • This compound (1.5 eq)

  • Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) (1.2 eq) (Optional, but can accelerate the reaction)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane)

  • Water

  • Sodium hydroxide (B78521) (1 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aryl methyl ether substrate in the anhydrous solvent.

  • Add this compound to the solution. If using a Lewis acid, add it portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the reaction by TLC.

  • After completion, cool the mixture to 0 °C and quench by the careful addition of water.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and extract the phenolic product with 1 M NaOH.

  • Acidify the aqueous basic extract to pH ~2 with 1 M HCl.

  • Extract the resulting aqueous layer with ethyl acetate.

  • Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the phenol.

  • Purify the product as necessary.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Substrate B Add this compound & Other Reagents A->B C Heat & Stir B->C D Monitor by TLC C->D E Quench Reaction D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography or Recrystallization G->H I I H->I Pure Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Tetraamylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions using tetraamylammonium iodide (TAAI).

A Note on this compound (TAAI) vs. Tetrabutylammonium (B224687) Iodide (TBAI):

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a chemical reaction?

This compound (TAAI) primarily functions as a phase transfer catalyst (PTC). In heterogeneous reaction mixtures, where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase), TAAI facilitates the transfer of a reactant (typically an anion) from the aqueous phase to the organic phase where the reaction occurs. This transfer overcomes the phase barrier, significantly increasing the reaction rate and overall yield.[1][2][3]

Q2: In which types of reactions is TAAI most effective?

TAAI is particularly effective in nucleophilic substitution reactions, such as the synthesis of ethers, esters, nitriles, and alkylated compounds.[1][4] It is also used in dehydrohalogenation reactions and can act as a co-catalyst, for instance, in reactions involving less reactive alkyl chlorides or bromides, where it facilitates a halide exchange to a more reactive alkyl iodide in situ (a Finkelstein-type reaction).[2]

Q3: Can TAAI be used in applications other than phase transfer catalysis?

Yes, beyond its role as a PTC, TAAI can be used as a supporting electrolyte in electrochemical synthesis due to its ionic nature.[5] It can also serve as a source of iodide ions in various chemical transformations.[6]

Troubleshooting Guide

Problem 1: Low or no reaction yield.

Possible Cause Troubleshooting Step Explanation
Insufficient Mass Transfer Increase stirring speed.Vigorous stirring is crucial in phase transfer catalysis to maximize the interfacial area between the aqueous and organic phases, which facilitates the transfer of the reactant anion by the catalyst.[7]
Inappropriate Solvent Screen different organic solvents.The choice of solvent can significantly impact the reaction rate. For instance, non-polar solvents like toluene (B28343) are often used in asymmetric PTC to maximize the interaction between counterions, while dichloromethane (B109758) is effective for dissolving many quaternary ammonium (B1175870) salts.[8]
Catalyst Poisoning Use a different leaving group on the substrate.Highly polarizable or lipophilic leaving groups, such as tosylate, can pair too strongly with the quaternary ammonium cation, hindering its ability to transport the desired nucleophile. Consider using a less lipophilic leaving group like mesylate.[9]
Low Catalyst Concentration Increase the catalyst loading.The reaction rate is often dependent on the catalyst concentration. A higher concentration of TAAI can lead to a greater transfer of the nucleophile into the organic phase.
Presence of Excess Water Minimize the amount of water in the reaction.While a small amount of water can be beneficial in solid-liquid PTC to aid in the dissolution of the inorganic salt, excess water can hydrate (B1144303) the anion, reducing its nucleophilicity and slowing down the reaction.[10][11][12]

Problem 2: Slow reaction rate.

Possible Cause Troubleshooting Step Explanation
Low Reaction Temperature Increase the reaction temperature.As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, be mindful of the thermal stability of the catalyst and reactants, as some quaternary ammonium salts can decompose at higher temperatures, especially in the presence of a strong base.[8]
Poor Leaving Group If applicable, switch to a substrate with a better leaving group.The rate of nucleophilic substitution is highly dependent on the ability of the leaving group to depart. Iodides are excellent leaving groups, while chlorides are less so. If using an alkyl chloride or bromide, the in-situ formation of the more reactive alkyl iodide by TAAI is a key advantage.
Inefficient Stirring Ensure vigorous and continuous stirring.A slow stirring speed will result in a small interfacial area, limiting the rate of phase transfer and thus the overall reaction rate.[7]

Quantitative Data

The following table provides representative data on the effect of different phase transfer catalysts on the yield of a typical nucleophilic substitution reaction. While specific data for this compound is limited, the performance of tetrabutylammonium iodide (TBAI) and other quaternary ammonium salts provides a strong indication of expected outcomes.

CatalystCatalyst TypeReactionYield (%)Reference
Tetrabutylammonium IodideQuaternary Ammonium SaltC5-Alkylation of Hydantoin90[13][14]
Tetrabutylammonium BromideQuaternary Ammonium SaltC5-Alkylation of Hydantoin99[13][14]
Tetrahexylammonium BromideQuaternary Ammonium SaltC5-Alkylation of Hydantoin86[13][14]
Trioctylmethylammonium ChlorideQuaternary Ammonium SaltC5-Alkylation of Hydantoin74[13][14]
Tetrabutylammonium Hydrogen Sulfate (B86663)Quaternary Ammonium SaltC5-Alkylation of Hydantoin78[13][14]

This data is for illustrative purposes and actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol (B47542) using TAAI

This protocol describes a general method for the etherification of a phenol with an alkyl halide under phase transfer catalysis conditions.

Materials:

  • Phenol derivative

  • Alkyl halide (e.g., benzyl (B1604629) chloride, butyl bromide)

  • This compound (TAAI)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution

  • Organic solvent (e.g., toluene, dichloromethane)

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol derivative (1 equivalent) and TAAI (0.02 - 0.1 equivalents) in the chosen organic solvent.

  • Add the 50% aqueous solution of NaOH or KOH (5-10 equivalents).

  • Add the alkyl halide (1.1 - 1.5 equivalents) to the mixture.

  • Stir the mixture vigorously at a temperature between room temperature and the reflux temperature of the solvent. The optimal temperature will depend on the reactivity of the substrates.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the product by a suitable method (e.g., column chromatography, distillation, or recrystallization).

Protocol 2: Synthesis of a Nitrile from an Alkyl Halide

This protocol outlines the synthesis of a nitrile via nucleophilic substitution of an alkyl halide with cyanide.

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • This compound (TAAI)

  • Organic solvent (e.g., toluene)

  • Water

Procedure:

  • Prepare an aqueous solution of NaCN or KCN. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • In a reaction vessel, combine the alkyl halide (1 equivalent) and TAAI (0.05 equivalents) in the organic solvent.

  • Add the aqueous cyanide solution to the organic mixture.

  • Stir the biphasic mixture vigorously at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction until the starting material is consumed.

  • After cooling, carefully separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude nitrile.

  • Purify the nitrile by distillation or chromatography as needed.

Visualizations

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reagents Na⁺Y⁻ catalyst_aq Q⁺I⁻ aq_reagents->catalyst_aq Anion Exchange catalyst_org Q⁺Y⁻ catalyst_aq->catalyst_org Phase Transfer org_substrate RX product RY + Na⁺X⁻ org_substrate->product catalyst_org->org_substrate Reaction product->catalyst_aq Catalyst Regeneration Troubleshooting_Workflow start Low Reaction Yield check_stirring Is stirring vigorous? start->check_stirring increase_stirring Increase stirring speed check_stirring->increase_stirring No check_catalyst Is catalyst concentration optimal? check_stirring->check_catalyst Yes increase_stirring->check_catalyst optimize_catalyst Vary catalyst loading check_catalyst->optimize_catalyst No check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes optimize_catalyst->check_solvent screen_solvents Screen different solvents check_solvent->screen_solvents No check_temperature Is the temperature optimal? check_solvent->check_temperature Yes screen_solvents->check_temperature optimize_temperature Vary reaction temperature check_temperature->optimize_temperature No success Yield Improved check_temperature->success Yes optimize_temperature->success

References

Overcoming solubility issues with tetraamylammonium iodide in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraamylammonium iodide.

Troubleshooting Guide

Issue 1: this compound is not dissolving in the reaction solvent.

Answer:

The solubility of this compound is highly dependent on the choice of solvent. While it is soluble in polar organic solvents, issues can arise in less polar media.[1]

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a sufficiently polar solvent. Alcohols, such as ethanol (B145695) and methanol, are good starting points. For reactions requiring aprotic conditions, consider solvents like acetonitrile (B52724) or dimethylformamide (DMF).

  • Co-solvent System: If the primary reaction solvent is non-polar, the addition of a small amount of a polar co-solvent can significantly improve solubility. Titrate a polar solvent (e.g., isopropanol, acetonitrile) into your reaction mixture until the this compound dissolves.

  • Temperature Increase: Gently warming the mixture can increase the rate of dissolution and the overall solubility. Ensure the temperature is well below the boiling point of the solvent and does not negatively impact the stability of other reactants.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process, especially for finely powdered material.

Issue 2: The reaction is proceeding slowly or not at all, even after the this compound appears to be dissolved.

Answer:

This may indicate that while the catalyst is in solution, it is not effectively participating in the reaction, potentially due to ion pairing or insufficient concentration at the reaction interface.

Troubleshooting Steps:

  • Increase Catalyst Loading: A modest increase in the catalyst concentration (e.g., from 1 mol% to 5 mol%) can sometimes overcome this issue without significantly impacting the reaction workup.

  • Phase-Transfer Conditions: For biphasic reactions (e.g., aqueous/organic), ensure vigorous stirring to maximize the interfacial area where the catalyst facilitates the reaction.

  • Purity of the Catalyst: Impurities in the this compound can interfere with its catalytic activity. Consider purifying the catalyst by recrystallization if its purity is in doubt. A common method involves dissolving it in ethanol and precipitating with ether.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound is soluble in polar organic solvents.[1] Its solubility in water is 7.40 g/L.[2][3] For other solvents, a qualitative assessment is provided in the table below.

Q2: How does the structure of this compound affect its solubility?

A2: this compound is a quaternary ammonium (B1175870) salt. The ionic nature of the ammonium iodide head group contributes to its solubility in polar solvents, while the five long alkyl (amyl) chains provide significant lipophilicity, allowing it to dissolve in less polar organic media compared to its shorter-chain analogs like tetramethylammonium (B1211777) iodide.

Q3: Are there any safety precautions I should take when handling this compound?

A3: Yes, you should always consult the Safety Data Sheet (SDS) before use. It may cause skin and eye irritation. It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can I use a different tetraalkylammonium salt if I'm having solubility issues?

A4: Yes, the choice of the tetraalkylammonium salt can be critical. If you are struggling with solubility in a highly non-polar solvent, a salt with longer alkyl chains (e.g., tetrahexyl- or tetraoctylammonium iodide) may be more effective. Conversely, for reactions in more polar solvents, shorter-chain analogs like tetrabutylammonium (B224687) iodide (TBAI) might be more suitable and are often more readily available.[4]

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValue
CAS Number 2498-20-6
Molecular Formula (C₅H₁₁)₄NI
Molecular Weight 425.47 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 135-137 °C
Solubility in Water 7.40 g/L[2][3]
General Solubility Soluble in polar organic solvents[1]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Preparation: Weigh the required amount of this compound in a clean, dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the chosen reaction solvent to the vessel.

  • Stirring: Begin stirring the mixture at a moderate speed at room temperature.

  • Observation: Observe the dissolution. If the solid does not dissolve completely within 10-15 minutes, proceed to the enhancement steps.

  • Enhancement (if necessary):

    • Heating: Gently warm the mixture using a water bath or heating mantle with temperature control. Increase the temperature in 5-10 °C increments, holding at each step to observe for dissolution. Do not exceed the boiling point of the solvent.

    • Co-solvent: If heating is not desirable or ineffective, add a co-solvent dropwise until the solid dissolves.

    • Sonication: Place the vessel in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the impure this compound in a minimal amount of hot ethanol.

  • Precipitation: Slowly add diethyl ether to the warm solution with gentle swirling until a persistent cloudiness is observed.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow Experimental Workflow for Dissolving this compound start Start: Add this compound and Solvent to Reaction Vessel stir Stir at Room Temperature start->stir check_dissolution Is it fully dissolved? stir->check_dissolution proceed Proceed with Reaction check_dissolution->proceed Yes troubleshoot Troubleshooting Steps check_dissolution->troubleshoot No heat Gently Heat Mixture troubleshoot->heat cosolvent Add Polar Co-solvent troubleshoot->cosolvent sonicate Use Sonication troubleshoot->sonicate recheck_dissolution Check for Dissolution heat->recheck_dissolution cosolvent->recheck_dissolution sonicate->recheck_dissolution recheck_dissolution->proceed Yes recheck_dissolution->troubleshoot No, reconsider solvent system

Caption: Workflow for dissolving this compound.

logical_relationship Solubility Troubleshooting Logic cluster_problem Identified Problem cluster_solutions Potential Solutions cluster_considerations Key Considerations problem Poor Solubility of This compound solution1 Change Solvent to a More Polar One problem->solution1 solution2 Introduce a Polar Co-solvent problem->solution2 solution3 Increase Temperature problem->solution3 solution4 Use Sonication problem->solution4 consideration1 Compatibility with other reagents solution1->consideration1 solution2->consideration1 consideration2 Reaction kinetics and side reactions solution3->consideration2 consideration3 Boiling point of solvent(s) solution3->consideration3

Caption: Decision-making for solubility issues.

References

Best practices for the purification of tetraamylammonium iodide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the purification of tetraamylammonium iodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a quaternary ammonium (B1175870) salt. These compounds are often used as phase-transfer catalysts in organic synthesis, facilitating reactions between reactants in immiscible phases. They are also utilized as electrolytes in electrochemical applications and in the synthesis of other organic compounds.

Q2: What are the typical physical properties of this compound?

Q3: What are the key stability concerns when handling and storing this compound?

Tetraalkylammonium iodides can be hygroscopic, meaning they absorb moisture from the air, and may also be light-sensitive.[3] Therefore, it is recommended to store the compound in a tightly sealed container, in a dark, dry place, and potentially under an inert atmosphere.

Q4: What are the common impurities in this compound?

Common impurities can include residual reactants from its synthesis, such as triamylamine (B147544) and amyl iodide, as well as byproducts. Water is also a common impurity due to the hygroscopic nature of the salt. Discoloration (yellow or brown tint) can indicate the presence of iodine, resulting from the oxidation of the iodide ion.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent was too good, and the compound remained in the mother liquor.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
Product is Oily or Fails to Crystallize - Presence of impurities that inhibit crystallization.- The compound has a low melting point and may be melting in the solvent.- Attempt to "salt out" the product by adding a non-polar solvent in which the compound is insoluble.- Try recrystallization from a different solvent or a mixture of solvents.- Ensure the heating temperature during dissolution does not exceed the melting point of the compound.
Purified Crystals are Discolored (Yellow/Brown) - Oxidation of the iodide to iodine.- Presence of colored impurities from the synthesis.- Recrystallize the product, possibly in the presence of a small amount of a reducing agent like sodium thiosulfate (B1220275) to remove free iodine.- Consider washing the crude product with a solvent that dissolves the colored impurity but not the desired product before recrystallization.
Product is Wet or Clumpy After Drying - Incomplete removal of the recrystallization solvent.- The compound is hygroscopic and has absorbed atmospheric moisture.- Dry the crystals under high vacuum for an extended period.- If the compound is stable at elevated temperatures, gentle heating under vacuum can aid in solvent removal.- Handle the dried product in a glove box or a dry atmosphere to prevent moisture absorption.

Quantitative Data: Solubility of Analogous Tetraalkylammonium Iodides

As a proxy for this compound, the following table summarizes the solubility of tetrapropylammonium (B79313) iodide in various solvents. This data can help in selecting an appropriate recrystallization solvent.

SolventTemperature (°C)Solubility ( g/100 g of solvent)
1-Butanol256.5[4]
Acetone255.15[4]
Acetonitrile017.98[4]
Acetonitrile2527.8[4]
Chloroform2554.6[4]
Ethanol08.86[4]
Ethanol2530.34[4]
Ethyl Acetate250.07[4]
Methanol072.2[4]
Methanol25124.06[4]
Water2518.64[4]

Experimental Protocols

Detailed Recrystallization Protocol for this compound

This protocol is a general guideline based on best practices for analogous compounds and should be optimized for this compound.

  • Solvent Selection:

    • Based on the solubility data of analogous compounds, a good starting point for recrystallization would be a solvent in which this compound exhibits high solubility when hot and low solubility when cold. Ethanol, acetone, or a mixed solvent system like ethanol/diethyl ether or toluene/petroleum ether could be effective.

    • To test solvents, place a small amount of the crude this compound in a test tube and add a few drops of the solvent. Observe the solubility at room temperature. Heat the mixture gently to observe if the compound dissolves. Then, cool the solution to see if crystals form.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve complete dissolution. Avoid using an excessive amount of solvent.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

    • Wash the crystals with a volatile, non-polar solvent (e.g., cold diethyl ether or petroleum ether) to help with the drying process.

  • Drying:

    • Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. If the compound is stable, gentle heating in a vacuum oven can be employed.

    • Store the dry, purified this compound in a tightly sealed container, protected from light and moisture.

Visualizations

PurificationWorkflow Crude Crude Tetraamylammonium Iodide Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Decolorization Decolorization with Activated Charcoal (Optional) Dissolution->Decolorization Colored Solution Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Colorless Solution HotFiltration Hot Filtration Decolorization->HotFiltration HotFiltration->Crystallization VacuumFiltration Vacuum Filtration & Washing Crystallization->VacuumFiltration Drying Drying Under Vacuum VacuumFiltration->Drying Pure Pure Tetraamylammonium Iodide Drying->Pure

Caption: Recrystallization workflow for the purification of this compound.

References

Preventing the degradation of tetraamylammonium iodide during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tetraamylammonium iodide during storage and in their experiments.

Troubleshooting Guide

Issue: Visual Changes in this compound Powder

Q1: My this compound powder, which was initially white or off-white, has developed a yellow or brownish tint. What is the cause, and is it still usable?

A1: A yellow or brownish discoloration is a common indicator of degradation. This is often due to the oxidation of the iodide ion to iodine (I₂), which has a characteristic yellow-brown color. This process can be accelerated by exposure to light and air.

  • Recommendation: While minor discoloration might not significantly affect some applications, it is generally advisable to use a fresh, pure sample for experiments where high purity is critical. The presence of iodine can interfere with reactions and lead to inconsistent results. It is recommended to perform a purity check if you intend to use the discolored reagent.

Q2: I have observed clumping or caking of the this compound powder. What does this signify?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Clumping or caking is a clear indication of water absorption.

  • Recommendation: The presence of moisture can promote degradation and affect the accuracy of weighing for solution preparation. It is crucial to handle the compound in a dry environment (e.g., a glove box or under an inert atmosphere) and to ensure the container is always tightly sealed after use. For applications sensitive to water, it is recommended to dry the compound under vacuum before use.

Issue: Inconsistent Experimental Results

Q3: I am experiencing unexpected side reactions or lower yields in my experiments using this compound. Could degradation of the reagent be the cause?

A3: Yes, degradation of this compound can lead to the formation of impurities that may interfere with your reaction. The primary degradation products are typically triamylamine (B147544) and amyl iodide, resulting from thermal decomposition. The presence of iodine from photo-oxidation can also lead to unwanted side reactions.

  • Recommendation: To ensure the reliability of your experimental results, it is crucial to use this compound of high purity. If you suspect degradation, it is best to use a fresh batch of the reagent. You can also purify the compound by recrystallization. A common method involves dissolving it in a minimal amount of a suitable solvent like methanol (B129727) or acetone (B3395972) and then precipitating it with a non-solvent like diethyl ether.[4]

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for this compound to prevent degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[2][5] The container should be tightly sealed to prevent exposure to moisture and air.

Q5: What is the recommended storage temperature for this compound?

A5: A recommended storage temperature is in a cool environment, for instance, between 15–25 °C.[6] For long-term storage, some sources suggest even lower temperatures, such as -20°C, to further minimize thermal degradation.[7]

Q6: How does light affect the stability of this compound?

A6: this compound is light-sensitive.[2][4] Exposure to light, particularly UV radiation, can induce the oxidation of the iodide anion to iodine, leading to discoloration and the presence of impurities.

Q7: Is this compound sensitive to moisture?

A7: Yes, it is hygroscopic and will absorb moisture from the air.[1][2][3] This can lead to caking of the powder and can also facilitate degradation pathways.

Q8: What materials are incompatible with this compound?

A8: this compound is incompatible with strong oxidizing agents.[2] Contact with these materials should be avoided to prevent vigorous reactions and degradation.

Q9: What are the primary degradation products of this compound?

A9: The main degradation pathways are:

  • Thermal Decomposition: Upon heating, it can undergo a retro-Menshutkin reaction to yield triamylamine and amyl iodide.

  • Photo-oxidation: Exposure to light can cause the oxidation of the iodide ion to elemental iodine.

Quantitative Data Summary

The following table summarizes stability-related data for tetraalkylammonium iodides. While specific data for this compound is limited, the data for homologous compounds provide a good indication of its expected properties.

ParameterCompoundValueReference
Melting Point Tetramethylammonium iodide>300 °C
Tetraethylammonium iodide280 °C (decomposes)[8]
Tetrabutylammonium iodide141-143 °C[4]
Recommended Storage Temperature Tetrabutylammonium iodide15–25 °C[6]
Solubility Tetrabutylammonium iodideSoluble in water and methanol. Insoluble in benzene.[4]
Thermal Decomposition Tetramethylammonium iodideDecomposes into trimethylamine (B31210) and methyl iodide.

Experimental Protocols

Protocol 1: Purity Assessment by Titration

This protocol provides a general method for determining the purity of this compound by titrating the iodide content.

Materials:

  • This compound sample

  • Silver nitrate (B79036) (AgNO₃) standard solution (e.g., 0.1 M)

  • Potassium chromate (B82759) (K₂CrO₄) indicator solution

  • Distilled water

  • Burette, pipette, conical flask, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.2-0.3 g of the this compound sample and dissolve it in 50 mL of distilled water in a conical flask.

  • Add 2-3 drops of the potassium chromate indicator solution to the flask. The solution will have a pale yellow color.

  • Titrate the solution with the standardized silver nitrate solution while continuously stirring.

  • The endpoint is reached when the color of the solution changes from pale yellow to a permanent reddish-brown precipitate of silver chromate.

  • Record the volume of the silver nitrate solution used.

  • Calculate the purity of the this compound based on the stoichiometry of the reaction: (C₅H₁₁)₄NI + AgNO₃ → (C₅H₁₁)₄NNO₃ + AgI.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure to purify this compound that shows signs of degradation.

Materials:

  • Degraded this compound

  • Methanol (or acetone)

  • Diethyl ether

  • Beakers, magnetic stirrer, hot plate (if necessary for dissolution), filtration apparatus (e.g., Büchner funnel), and vacuum oven.

Procedure:

  • In a beaker, dissolve the this compound in a minimum amount of warm methanol with stirring.

  • Once completely dissolved, allow the solution to cool to room temperature.

  • Slowly add diethyl ether to the solution with continuous stirring until a precipitate forms.

  • Continue adding diethyl ether until precipitation is complete.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

  • Store the purified product under the recommended conditions.

Visualizations

degradation_pathway cluster_products Degradation Products TAA_I This compound ((C₅H₁₁)₄N⁺I⁻) Triamylamine Triamylamine ((C₅H₁₁)₃N) TAA_I->Triamylamine Thermal Decomposition Amyl_Iodide Amyl Iodide (C₅H₁₁I) TAA_I->Amyl_Iodide Thermal Decomposition Iodine Iodine (I₂) (Causes Discoloration) TAA_I->Iodine Photo-oxidation Caking Caking / Clumping TAA_I->Caking Hygroscopic Nature Heat Heat Light_Air Light / Air Moisture Moisture

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Start: Observe Issue with This compound visual_change Visual Change in Powder? start->visual_change inconsistent_results Inconsistent Experimental Results? start->inconsistent_results visual_change->inconsistent_results No discoloration Discoloration (Yellow/Brown) visual_change->discoloration Yes clumping Clumping/Caking visual_change->clumping Yes check_purity Action: Check Purity (e.g., Titration) inconsistent_results->check_purity Yes discoloration->check_purity dry_reagent Action: Dry Under Vacuum Before Use clumping->dry_reagent recrystallize Action: Recrystallize or Use Fresh Reagent check_purity->recrystallize check_storage Action: Review and Correct Storage Conditions recrystallize->check_storage dry_reagent->check_storage

Caption: Troubleshooting workflow for this compound issues.

References

Technical Support Center: Optimizing Tetraamylammonium Iodide Loading for Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing tetraamylammonium iodide as a phase transfer catalyst (PTC). Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your catalyst loading and achieve successful reaction outcomes.

While this compound is a highly effective PTC, its performance is analogous to the more extensively documented tetrabutylammonium (B224687) iodide (TBAI). The principles and troubleshooting advice provided here are based on the well-established performance of quaternary ammonium (B1175870) salts in phase transfer catalysis and can be directly applied to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for this compound?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction. However, a general starting range for optimization is typically between 0.5 and 5 mol% relative to the limiting reactant.[1] For many applications, optimization studies have shown that catalyst loading can be significantly reduced, sometimes to as low as 0.5 to 2 mole%.

Q2: How does the alkyl chain length of the catalyst (amyl vs. butyl) affect its performance?

A2: The length of the alkyl chains on the quaternary ammonium cation influences its lipophilicity. Longer chains, like in this compound, increase the catalyst's solubility in the organic phase. This can be advantageous for transferring anions into the organic phase. However, if the catalyst becomes too lipophilic, it may not effectively partition back into the aqueous phase to pick up more anions, potentially slowing down the reaction. The optimal chain length is a balance between sufficient organic-phase solubility and efficient interfacial activity.

Q3: When should I consider using this compound over other phase transfer catalysts?

A3: this compound is particularly effective in reactions where an iodide ion is a beneficial co-catalyst, such as in the activation of alkyl chlorides or bromides.[2] The iodide can displace the chloride or bromide to form a more reactive alkyl iodide intermediate in-situ, accelerating the reaction rate.[2]

Q4: Can I reuse this compound?

A4: In many cases, the phase transfer catalyst can be recovered and reused, which is a key advantage of this methodology.[3] Recovery often involves separating the aqueous phase containing the catalyst and then extracting the catalyst. However, the catalyst can be susceptible to deactivation over time.

Q5: Is there a more cost-effective alternative to using pure this compound?

A5: Yes, a common industrial practice is to use a less expensive quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), in combination with a catalytic amount of an iodide salt like potassium iodide (KI).[2][4] This combination can often provide similar catalytic activity to TBAI at a lower cost.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Slow or Incomplete Reaction Insufficient Catalyst Loading: The amount of catalyst may be too low to facilitate an efficient transfer of reactants between phases.Systematically increase the catalyst loading in small increments (e.g., 0.5 mol%) to observe any rate enhancement.[1]
Poor Agitation: Inadequate mixing can lead to a small interfacial area between the aqueous and organic phases, limiting the rate of anion transfer.[5]Increase the stirring speed to improve mixing and the interfacial surface area. The use of ultrasound can also enhance agitation.[5]
Inappropriate Solvent: The solvent plays a crucial role in PTC by affecting the solubility of the catalyst-anion pair and the intrinsic reaction rate.[6]Screen different solvents. Non-polar solvents are often suitable for reactions where the rate-determining step is the organic phase reaction.[7]
Low Reaction Temperature: The reaction kinetics may be slow at the current temperature.Gradually increase the reaction temperature. However, be aware that higher temperatures can sometimes lead to increased side product formation or catalyst degradation.[3]
Low Product Yield Catalyst Poisoning: Certain species, particularly highly polarizable or lipophilic leaving groups like tosylate, can bind strongly to the quaternary ammonium cation, preventing it from participating in the catalytic cycle.If possible, choose reactants with less problematic leaving groups. For instance, consider using a mesylate leaving group instead of a tosylate.
Catalyst Deactivation: The catalyst may degrade under the reaction conditions, especially at elevated temperatures or in the presence of strong bases.Evaluate the stability of the catalyst under the reaction conditions. Consider using a more stable catalyst, such as a phosphonium (B103445) salt, for high-temperature reactions.[3]
Side Reactions: The reaction conditions may favor the formation of undesired byproducts.Optimize the reaction conditions, including temperature and catalyst loading. Sometimes, a lower catalyst loading can improve selectivity.
Formation of Byproducts Excessive Catalyst Loading: Too much catalyst can sometimes accelerate side reactions.Reduce the catalyst loading to the minimum effective amount determined through optimization studies.
High Temperature: Elevated temperatures can promote decomposition or alternative reaction pathways.Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Difficulty in Catalyst Separation High Catalyst Lipophilicity: Catalysts with very long alkyl chains can be difficult to extract from the organic phase.If catalyst separation is a major concern, consider using a catalyst with shorter alkyl chains or a supported catalyst that can be easily filtered off.[3]
Emulsion Formation: Vigorous stirring can sometimes lead to the formation of stable emulsions, complicating workup.Allow the reaction mixture to stand without stirring for a period to allow for phase separation. The addition of a small amount of brine can also help to break emulsions.

Data Presentation: Catalyst Loading Optimization

The following tables provide a template for presenting data from catalyst loading optimization experiments. The optimal loading will be specific to your reaction.

Table 1: Effect of this compound Loading on Reaction Yield and Time

Catalyst Loading (mol%)Reaction Time (h)Product Yield (%)
0.52465
1.01885
2.01292
3.01293
5.01293

Table 2: Comparison of Different Catalyst Systems

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Product Yield (%)Relative Cost
This compound2.01292High
Tetrabutylammonium Bromide / KI2.0 / 0.21390Low
Tetrabutylammonium Bromide2.02455Low

Experimental Protocols

Protocol 1: General Procedure for Optimizing this compound Loading

This protocol outlines a systematic approach to determine the optimal catalyst loading for a given phase transfer catalysis reaction.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and a condenser, add the organic substrate and the appropriate organic solvent.

    • In a separate vessel, prepare the aqueous solution of the inorganic reagent (e.g., nucleophile, base).

  • Catalyst Loading Variation:

    • Set up a series of parallel reactions. In each reaction, vary the concentration of this compound. A good starting range to screen is 0.5, 1.0, 2.0, 3.0, and 5.0 mol% relative to the limiting organic substrate.[1]

    • Accurately weigh the catalyst and add it to the reaction vessel containing the organic phase.

  • Reaction Execution:

    • Add the aqueous phase to the reaction vessel.

    • Begin vigorous stirring to ensure good mixing of the two phases.

    • Heat the reaction mixture to the desired temperature.

    • Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC, HPLC, or FT-IR).[8]

  • Workup and Analysis:

    • Once the reaction has reached completion (or after a predetermined time), stop the stirring and allow the phases to separate.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography, distillation, or recrystallization).

    • Determine the isolated yield of the purified product for each catalyst loading.

  • Data Interpretation:

    • Plot the product yield as a function of the catalyst loading.

    • The optimal catalyst loading is the point at which a further increase in catalyst concentration does not lead to a significant improvement in yield or reaction rate, but increases cost and potentially side product formation.[9]

Visualizations

G cluster_workflow Experimental Workflow for Catalyst Loading Optimization A Reaction Setup (Substrates, Solvents) B Vary Catalyst Loading (e.g., 0.5-5 mol%) A->B C Execute Reactions (Stirring, Heating) B->C D Monitor Progress (TLC, GC, HPLC) C->D E Workup & Isolation D->E F Analyze Yield & Purity E->F G Determine Optimal Loading F->G G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckLoading Is Catalyst Loading Optimized? Start->CheckLoading IncreaseLoading Systematically Increase Loading CheckLoading->IncreaseLoading No CheckAgitation Is Agitation Sufficient? CheckLoading->CheckAgitation Yes End Yield Improved IncreaseLoading->End IncreaseStirring Increase Stirring Speed CheckAgitation->IncreaseStirring No CheckTemp Is Temperature Optimal? CheckAgitation->CheckTemp Yes IncreaseStirring->End AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckPurity Check Reagent Purity CheckTemp->CheckPurity Yes AdjustTemp->End CheckPurity->End

References

Managing side reactions when using tetraamylammonium iodide as a catalyst.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tetraamylammonium iodide as a catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Catalyst Inactivity: The catalyst may be of poor quality or degraded. 2. Insufficient Mass Transfer: In phase-transfer catalysis, inefficient mixing can limit the reaction rate. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Inappropriate Solvent System: The chosen solvents may not be optimal for the phase-transfer process.1. Verify Catalyst Quality: Ensure the this compound is from a reputable supplier and has been stored correctly (away from light and moisture). Consider purification if necessary. 2. Improve Agitation: Increase the stirring speed to improve the interface between the aqueous and organic phases. 3. Optimize Temperature: Gradually increase the reaction temperature, but monitor for the formation of side products. 4. Solvent Screening: Experiment with different solvent combinations to enhance the solubility of the catalyst and reactants in their respective phases.
Formation of Alkene Side Products Hofmann Elimination: At elevated temperatures, this compound can undergo Hofmann elimination to produce pentene and tripentylamine. This is a common decomposition pathway for quaternary ammonium (B1175870) salts.Lower Reaction Temperature: Hofmann elimination is temperature-dependent. Reducing the reaction temperature can significantly decrease the rate of this side reaction.[1][2] Use a More Thermally Stable Catalyst: If high temperatures are necessary, consider a quaternary ammonium salt with shorter alkyl chains, which can be more stable.[1]
Difficulty in Product Purification Catalyst Residue: The this compound or its byproducts may be difficult to separate from the desired product.Aqueous Wash: Perform multiple washes of the organic phase with water to remove the water-soluble catalyst. Silica Gel Chromatography: If the product is not water-soluble, column chromatography can be an effective purification method.
Inconsistent Reaction Rates Catalyst Poisoning: Certain species, particularly highly polarizable or lipophilic anions like tosylate, can bind strongly to the quaternary ammonium cation, hindering its catalytic activity.Anion Exchange: If possible, replace problematic anions with less inhibiting ones (e.g., use mesylate instead of tosylate).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a chemical reaction?

A1: this compound primarily functions as a phase-transfer catalyst (PTC). In a biphasic system (e.g., an organic and an aqueous layer), it facilitates the transfer of a reactant (usually an anion) from one phase to another where the reaction occurs. This overcomes the immiscibility of the reactants, leading to faster and more efficient reactions.

Q2: What are the most common side reactions when using this compound as a catalyst?

A2: The most significant side reaction is the Hofmann elimination . This is a thermal decomposition process where the tetraamylammonium cation breaks down into tripentylamine and pentene.[3][4][5] This side reaction is more prominent at higher temperatures.

Q3: How can I minimize the Hofmann elimination side reaction?

A3: To minimize Hofmann elimination, it is crucial to:

  • Control the reaction temperature: Use the lowest effective temperature for your transformation.

  • Limit reaction time: Prolonged heating can increase the extent of decomposition.

  • Consider catalyst structure: For reactions requiring high temperatures, a quaternary ammonium salt with shorter alkyl chains might be more stable.[1]

Q4: Is this compound sensitive to air or moisture?

A4: Yes, like many quaternary ammonium salts, this compound can be hygroscopic (absorbs moisture from the air). It is also sensitive to light. Therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place.

Q5: What is the effect of the long alkyl chains (amyl groups) on the catalytic activity of this compound?

A5: The long alkyl chains increase the lipophilicity (organophilicity) of the cation. This enhances its solubility in the organic phase, which is often crucial for efficient phase-transfer catalysis, especially when the rate-determining step is in the organic phase.

Experimental Protocols

General Protocol for a Williamson Ether Synthesis using this compound as a Phase-Transfer Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 eq.) in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (1.5 - 2.0 eq.).

  • Catalyst Addition: Add this compound (0.05 - 0.1 eq.).

  • Alkylating Agent Addition: Add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

General Protocol for an N-Alkylation Reaction using this compound

This protocol provides a general procedure for the N-alkylation of amines or amides.

  • Reactant and Base: To a solution of the amine or amide (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF), add a non-nucleophilic base such as sodium hydride (1.2 eq.) or potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add this compound (0.1 eq.).

  • Alkylating Agent: Add the alkyl halide (1.1 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat as necessary. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate. Purify the product by crystallization or column chromatography.

Visualizations

Hofmann_Elimination_Pathway TAA_OH Tetraamylammonium Hydroxide Heat Heat (High Temperature) TAA_OH->Heat Initiation TS Transition State Heat->TS E2 Elimination Products Pentene + Tripentylamine + Water TS->Products Decomposition

Caption: Hofmann Elimination Pathway of Tetraamylammonium Hydroxide.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion (Y⁻) Catalyst_aq TAA⁺I⁻ Anion_aq->Catalyst_aq Ion Exchange Na_aq Cation (Na⁺) Substrate_org Organic Substrate (RX) Product_org Product (RY) Substrate_org->Product_org Catalyst_org TAA⁺Y⁻ Product_org->Catalyst_org Release of I⁻ Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->Substrate_org Reaction Catalyst_org->Catalyst_aq Return to Aqueous Phase

Caption: Phase-Transfer Catalysis (PTC) Workflow with this compound.

References

Technical Support Center: Handling the Hygroscopic Properties of Tetraamylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What does it mean that tetraamylammonium iodide is hygroscopic?

A: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding atmosphere.[1][2] When exposed to air, this compound will likely absorb water vapor, which can lead to physical and chemical changes.[3]

Q2: What are the potential consequences of moisture absorption by this compound in my experiments?

A: Moisture absorption can lead to several issues:

  • Inaccurate Weighing: The absorbed water adds to the measured weight, leading to errors in concentration calculations.

  • Physical Changes: The powder may clump, become gummy, or even dissolve (a process known as deliquescence), making it difficult to handle and dispense accurately.[1][3]

  • Chemical Degradation: The presence of water can potentially affect the stability of the compound and its reactivity in certain chemical reactions.[3]

  • Reaction Inconsistency: Uncontrolled amounts of water can lead to variability in experimental results and poor reproducibility.

Q3: How should I store this compound to minimize moisture absorption?

A: Proper storage is crucial for maintaining the integrity of the compound.[1]

  • Airtight Containers: Always store this compound in a tightly sealed, airtight container.[1][4]

  • Dry Environment: Keep the container in a cool, dry place.[1][4] A desiccator containing a drying agent (e.g., silica (B1680970) gel, calcium chloride) is highly recommended for long-term storage.[2][5]

  • Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere, such as nitrogen or argon, within a glove box.[6][7]

Troubleshooting Guide

Q1: I opened a container of this compound and the powder is clumpy. What should I do?

A: Clumping is a clear sign of moisture absorption.[1]

  • For immediate, non-critical use: You can try to break up the clumps with a clean, dry spatula.[1] However, be aware that the material's water content is no longer negligible, which will affect the accuracy of your measurements.

  • For accurate and sensitive experiments: The compound should be dried before use. Gentle heating in a vacuum oven is a common method, but it is essential to know the compound's decomposition temperature to avoid degradation.[1][8] Always consult the manufacturer's safety data sheet (SDS) for thermal stability information.

Q2: My experimental results are inconsistent when using this compound. Could its hygroscopic nature be the cause?

A: Yes, inconsistent water content is a common source of experimental variability.

  • Standardize Handling Procedures: Ensure that you and your colleagues are following a consistent protocol for handling the compound, including minimizing exposure to air and using appropriate storage conditions.

  • Dry the Reagent: If you suspect moisture is the issue, drying the this compound before each use can help ensure consistency.[9]

  • Work in a Controlled Atmosphere: For the most sensitive applications, performing all manipulations within a glove box with a dry, inert atmosphere will provide the most reliable results.[6][7]

Q3: How can I accurately weigh a small amount of this compound without it absorbing moisture?

A: Weighing hygroscopic materials requires speed and a controlled environment.[1]

  • Work Quickly: Minimize the time the container is open and the compound is exposed to the atmosphere.[1]

  • Use a Suitable Weighing Vessel: Weigh the compound in a container with a narrow opening, such as a vial, rather than on open weighing paper.

  • Controlled Environment: If possible, weigh the compound inside a glove box or a nitrogen-purged glove bag.[6]

  • Weighing by Difference: An alternative is to weigh the sealed container, quickly dispense the approximate amount of reagent into your reaction vessel, and then re-weigh the sealed container. The difference in weight will give you the amount of compound transferred.

Physical Properties of Similar Compounds

As a reference, the following table summarizes some of the physical properties of tetrabutylammonium (B224687) iodide (TBAI) and tetramethylammonium (B1211777) iodide (TMAI). These can provide an indication of the expected properties of this compound.

PropertyTetrabutylammonium Iodide (TBAI)Tetramethylammonium Iodide (TMAI)
Appearance White to pale yellow crystalline powder.[10]Fine crystalline powder.[11]
Hygroscopicity Hygroscopic.[12][13]Hygroscopic.[14][15]
Solubility Soluble in water and various organic solvents like methanol, ethanol, and acetonitrile.[10]Sparingly soluble in water and ethanol.[16]
Melting Point Approximately 141-160°C.[10][12]Decomposes before melting.
Stability Light-sensitive.[4][12]Light-sensitive.[14]

Experimental Protocol: Handling and Dispensing this compound

This protocol outlines the recommended procedure for handling hygroscopic powders like this compound to minimize water absorption.

Objective: To accurately weigh and dissolve this compound while minimizing exposure to atmospheric moisture.

Materials:

  • This compound

  • Airtight storage container

  • Desiccator with active desiccant

  • Spatula

  • Weighing vessel (e.g., glass vial)

  • Analytical balance

  • Solvent for dissolution

  • Reaction vessel

  • Inert gas (e.g., nitrogen or argon) supply (optional, for sensitive applications)

  • Glove box (optional, for highly sensitive applications)

Procedure:

  • Preparation:

    • Ensure all glassware (weighing vessel, reaction vessel, etc.) is clean and thoroughly dried, either in an oven or by flame-drying under vacuum.[7][17]

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder.

  • Weighing (Standard Conditions):

    • Take the container of this compound from the desiccator.

    • Open the container briefly and quickly remove the approximate amount of powder needed using a clean, dry spatula.

    • Immediately and securely reseal the main container and return it to the desiccator.

    • Place the powder in a pre-tared weighing vessel and record the weight as quickly as possible.

  • Weighing (Inert Atmosphere - Schlenk Line or Glove Box):

    • All manipulations are to be performed under a positive pressure of an inert gas.[17]

    • In a glove box, open the container and weigh the desired amount of this compound directly into the reaction vessel.

    • Using Schlenk techniques, employ a nitrogen-flushed enclosure or glove bag to perform the weighing.

  • Dissolution:

    • Add the weighed this compound to the reaction vessel containing the solvent.

    • If the reaction is moisture-sensitive, the solvent should be anhydrous and transferred via syringe or cannula under an inert atmosphere.[7]

    • Stir the mixture until the solid is fully dissolved.

Visualizations

experimental_workflow cluster_weighing Weighing cluster_transfer Transfer & Dissolution prep1 Equilibrate Reagent to Room Temperature prep2 Dry All Glassware weigh1 Quickly Transfer Reagent to Tared Vessel prep2->weigh1 weigh2 Record Weight weigh1->weigh2 trans1 Add Weighed Reagent to Reaction Vessel weigh2->trans1 weigh3 Immediately Reseal Main Container trans2 Add Anhydrous Solvent trans1->trans2 trans3 Stir to Dissolve trans2->trans3

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_flowchart start Inconsistent Experimental Results Observed q1 Is the reagent clumpy or discolored? start->q1 a1_yes Dry the reagent before use (e.g., vacuum oven). q1->a1_yes Yes q2 Is the reagent stored in a desiccator? q1->q2 No end_node Re-evaluate experiment with improved handling. a1_yes->end_node a2_no Store in a tightly sealed container within a desiccator. q2->a2_no No q3 Is exposure to air minimized during weighing? q2->q3 Yes a2_no->end_node a3_no Implement rapid weighing techniques or use a glove box. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Tetraamylammonium Iodide (TAAI) Catalyst Recycling & Reuse

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing tetraamylammonium iodide (TAAI) as a catalyst. The following information is designed to address common challenges encountered during the recycling and reuse of TAAI in experimental settings.

Disclaimer: Specific data and protocols for this compound (TAAI) are limited in publicly available literature. Much of the guidance provided below is based on established principles for similar quaternary ammonium (B1175870) iodide catalysts, such as tetrabutylammonium (B224687) iodide (TBAI), and general catalyst recycling methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of recycling this compound (TAAI)?

A1: Recycling TAAI offers several key benefits:

  • Cost Reduction: TAAI can be a significant cost component in chemical synthesis. Reuse reduces the need for purchasing fresh catalyst for subsequent reaction cycles.

  • Waste Minimization: Recycling the catalyst aligns with green chemistry principles by reducing the generation of chemical waste.

  • Process Consistency: Reusing a catalyst can sometimes lead to more consistent reaction outcomes once a stable recycling process is established.

Q2: What are the common reasons for a decrease in TAAI catalytic activity after recycling?

A2: A decline in catalytic activity is a common issue and can be attributed to several factors:

  • Catalyst Poisoning: Trace impurities from reactants, solvents, or byproducts can bind to the catalyst, blocking its active sites.

  • Thermal Degradation: Exposure to high temperatures can lead to the decomposition of the TAAI. The Hofmann elimination is a potential thermal degradation pathway for quaternary ammonium salts.

  • Mechanical Loss: Physical loss of the catalyst during the recovery and purification steps will naturally lead to lower effective concentrations in subsequent reactions.

  • Incomplete Regeneration: The regeneration process may not fully restore the catalyst to its active form.

Q3: How can I immobilize TAAI to simplify its recovery?

A3: Immobilizing the catalyst on a solid support is an effective strategy for easy separation.[1] Common supports include:

  • Silica nanoparticles

  • Magnetic nanoparticles (e.g., Fe₃O₄)

  • Polystyrene resins

The immobilization is typically achieved by creating a covalent bond between the support material and the quaternary ammonium cation. This allows for simple filtration or magnetic separation of the catalyst from the reaction mixture.[1]

Q4: Is it possible to regenerate a deactivated TAAI catalyst?

A4: Yes, regeneration is often possible, depending on the cause of deactivation. Common regeneration strategies include:

  • Washing: Washing the recovered catalyst with appropriate solvents can remove adsorbed impurities and byproducts.[2][3]

  • Solvent Extraction: This can be used to separate the catalyst from the reaction mixture and impurities.

  • Oxidative Treatment: In some cases, mild oxidative treatment can remove certain organic foulants.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Catalyst Recovery Rate - Inefficient extraction from the reaction mixture.- Mechanical losses during filtration or transfer.- Adsorption onto glassware or equipment.- Optimize the solvent system for extraction.- For immobilized catalysts, ensure complete separation (e.g., sufficient centrifugation time, stronger magnetic field).- Pre-treat glassware to minimize adsorption.
Decreased Catalytic Activity in Recycled TAAI - Catalyst poisoning by impurities.- Thermal degradation during the reaction or workup.- Incomplete removal of reaction byproducts.- Wash the recovered catalyst with a non-reactive solvent to remove impurities.- Analyze the reaction mixture for potential catalyst poisons.- Lower the reaction temperature if possible.- Implement a more rigorous purification protocol for the recovered catalyst.
Change in Reaction Selectivity - Presence of residual impurities from the previous reaction.- Partial degradation of the catalyst, leading to the formation of other active species.- Improve the purification of the recycled catalyst.- Characterize the recycled catalyst (e.g., via NMR, melting point) to check for degradation.
Inconsistent Results Between Recycled Batches - Variability in the recovery and regeneration process.- Inconsistent water content in the recycled catalyst.- Standardize the recycling protocol, including solvent volumes, washing times, and drying conditions.- Ensure the catalyst is thoroughly dried before reuse.

Quantitative Data on Catalyst Recycling

The following table summarizes representative data for the recycling of quaternary ammonium iodide catalysts. Note that this data is for related compounds and should be considered as a general benchmark for what might be achievable with TAAI.

Catalyst SystemSupportRecovery MethodRecovery Rate (%)Activity After 4-5 CyclesReference
Immobilized Iodophenyl OrganocatalystMagnetic NanoparticlesMagnetic Separation80-92%Maintained similar performance[4]
Quaternary Ammonium IodideSilica NanoparticlesCentrifugationNot specifiedNo noticeable decrease in efficiency[1]
Quaternary Ammonium IodideFe₃O₄ Magnetic NanoparticlesMagnetic SeparationNot specifiedNo noticeable decrease in efficiency[1]
Quaternary Ammonium IodidePolystyrene ResinCentrifugationNot specifiedNo noticeable decrease in efficiency[1]

Experimental Protocols

Protocol 1: Recovery of TAAI via Solvent Extraction
  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Phase Separation: Add an appropriate immiscible solvent system (e.g., water and a nonpolar organic solvent like ethyl acetate). TAAI, being a salt, will preferentially partition into the aqueous phase.

  • Extraction: Separate the aqueous layer. Wash the organic layer with additional water to ensure complete extraction of the TAAI.

  • Concentration: Combine all aqueous extracts and remove the water under reduced pressure to obtain the crude TAAI.

  • Purification: The crude TAAI can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Drying: Dry the purified TAAI under vacuum to remove any residual solvent before reuse.

Protocol 2: Regeneration of a Fouled TAAI Catalyst
  • Recovery: Recover the TAAI from the reaction mixture as described in Protocol 1.

  • Washing:

    • Wash the recovered solid TAAI with a non-polar solvent (e.g., hexane) to remove non-polar organic impurities.

    • Follow with a wash using a more polar solvent (e.g., dichloromethane) to remove other organic residues.

  • Drying: Dry the washed TAAI under vacuum.

  • Activity Test: Perform a small-scale test reaction to evaluate the catalytic activity of the regenerated TAAI.

Visualizations

TAAI_Recycling_Workflow cluster_reaction Reaction Phase cluster_recovery Recovery & Purification cluster_reuse Reuse Phase Reaction Reaction with TAAI Workup Reaction Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Transfer to Separation Funnel Purification Purification (e.g., Recrystallization) Extraction->Purification Drying Drying Purification->Drying Reuse Reuse in New Reaction Drying->Reuse Recycled TAAI Troubleshooting_Logic cluster_activity Activity Issues cluster_recovery_issues Recovery Issues Start Decreased Performance of Recycled TAAI CheckActivity Is catalytic activity low? Start->CheckActivity CheckRecovery Is catalyst recovery low? CheckActivity->CheckRecovery No Poisoning Catalyst Poisoning CheckActivity->Poisoning Yes ExtractionLoss Inefficient Extraction CheckRecovery->ExtractionLoss Yes Solution Implement Improved Purification/Recovery Protocol CheckRecovery->Solution No Degradation Thermal Degradation IncompleteRegen Incomplete Regeneration IncompleteRegen->Solution MechanicalLoss Mechanical Loss MechanicalLoss->Solution

References

Impact of impurities in tetraamylammonium iodide on reaction outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in tetraamylammonium iodide on experimental outcomes. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common problems encountered during reactions involving this compound, potentially stemming from impurities.

Issue 1: Inconsistent or Slow Reaction Rates in Phase-Transfer Catalysis

Potential Cause Troubleshooting/Verification Steps Recommended Action
Catalyst Poisoning by Excess Iodide The iodide anion can sometimes act as a catalyst poison by strongly associating with the quaternary ammonium (B1175870) cation, preventing the desired anion transport.[1]- Reduce the initial concentration of this compound.- Consider using a different phase-transfer catalyst with a less strongly coordinating anion, such as tetrabutylammonium (B224687) bromide, if compatible with the reaction.
Presence of Other Halide Impurities (Cl⁻, Br⁻) Competing halide ions can interfere with the catalytic cycle.[2]- Analyze the this compound for other halide impurities using ion chromatography.- If other halides are present, purify the catalyst by recrystallization or ion exchange.
Low Purity of the Catalyst The overall purity of the this compound may be below the required threshold for the reaction.- Verify the purity of the catalyst using techniques like titration or HPLC.- Use a higher purity grade of this compound (e.g., ≥99%).[3]

Issue 2: Unexpected Side Products or Low Yields

Potential Cause Troubleshooting/Verification Steps Recommended Action
Residual Triamylamine (B147544) Unreacted triamylamine from the synthesis of this compound can act as a base or nucleophile, leading to side reactions.- Analyze the catalyst for residual triamylamine using GC-MS or NMR spectroscopy.- Purify the this compound by recrystallization to remove the residual amine.
Residual Amyl Iodide Unreacted amyl iodide can participate in the reaction as an alkylating agent.- Check for the presence of residual amyl iodide using GC-MS.- Purify the catalyst via recrystallization.
Degradation of the Catalyst This compound may degrade over time, especially when exposed to light, heat, or strong bases, forming potentially reactive byproducts.- Store the catalyst in a cool, dark, and dry place.- For sensitive reactions, use a freshly opened or purified batch of the catalyst.

Issue 3: Poor Reproducibility Between Batches

Potential Cause Troubleshooting/Verification Steps Recommended Action
Lot-to-Lot Variation in Impurity Profile Different batches of this compound may contain varying levels and types of impurities. This is a known issue for similar quaternary ammonium salts.[4]- Qualify each new batch of the catalyst before use in critical applications by performing a small-scale test reaction.- Request a certificate of analysis from the supplier detailing the impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities are typically unreacted starting materials from its synthesis, which is analogous to the preparation of other tetraalkylammonium iodides.[5] These include:

  • Triamylamine: The precursor amine.

  • Amyl iodide: The precursor alkyl halide. Other potential impurities can include different halide ions (e.g., chloride, bromide) and degradation products.

Q2: How can I test the purity of my this compound?

A2: Several analytical methods can be employed:

  • Argentometric Titration: To determine the iodide content.[6]

  • Ion Chromatography (IC): To quantify iodide and other anionic impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile organic impurities like residual triamylamine and amyl iodide.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify organic impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For trace metal and iodine analysis.[9][10]

Q3: What is the effect of water as an impurity?

A3: this compound can be hygroscopic. The presence of water can affect reaction kinetics, especially in moisture-sensitive reactions. In phase-transfer catalysis, minimal amounts of water can sometimes be beneficial, but excess water can lead to hydrolysis of reactants or products and reduce the efficiency of the catalyst by hydrating the anions.

Q4: Can iodide impurities from other sources affect my reaction?

A4: Yes. Iodide is a "soft" ligand that can bind strongly to soft metal centers in transition metal catalysis, potentially altering the catalytic activity or even poisoning the catalyst.[2] In nanoparticle synthesis, iodide impurities have been shown to significantly influence the morphology of the resulting nanoparticles.[4]

Quantitative Data on Impurity Effects

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known effects of analogous impurities in similar systems.

ImpuritySystemObserved EffectReference
IodideGold Nanoparticle Synthesis with CTABAlters particle morphology from rods to spheres or prisms. Concentrations as low as 3-850 ppm can have a significant impact.[4]
IodidePhase-Transfer CatalysisCan act as a catalyst poison by strongly binding to the quaternary ammonium cation.[1]
Other Halides (e.g., Cl⁻, Br⁻)Transition Metal CatalysisCan alter the reactivity and selectivity of the catalyst due to differences in steric and electronic properties compared to iodide.[2]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is adapted from methods used for similar quaternary ammonium salts.[11]

  • Dissolution: Dissolve the impure this compound in a minimal amount of a suitable hot solvent. Potential solvent systems include acetone, ethanol/diethyl ether, or toluene/petroleum ether.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Determination of Iodide Content by Argentometric Titration

This is a general method for halide quantification.[6]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Titration: Titrate the solution with a standardized solution of silver nitrate (B79036) (AgNO₃). The silver ions will react with the iodide ions to form a precipitate of silver iodide (AgI).

  • Endpoint Detection: Use a potentiometer with a silver electrode to determine the endpoint of the titration.

  • Calculation: Calculate the moles of silver nitrate used to reach the endpoint. Based on the 1:1 stoichiometry of the reaction, determine the moles and, subsequently, the percentage of iodide in the original sample.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_action Corrective Action cluster_verification Verification problem Inconsistent Reaction Outcome analysis Analyze TAAI Purity (e.g., Titration, GC-MS, IC) problem->analysis Hypothesize Impurity Issue action Purify TAAI or Source High-Purity Grade analysis->action Impurities Detected verification Re-run Experiment action->verification Use Purified Reagent verification->problem Issue Persists? Re-evaluate signaling_pathway TAAI This compound (TAAI) Impurity Impurity (e.g., Residual Amine, Excess Iodide) TAAI->Impurity Catalyst Active Catalyst Species (TAA⁺) TAAI->Catalyst Reaction Desired Reaction Impurity->Reaction Inhibits/Alters SideReaction Side Reaction / Inhibition Impurity->SideReaction Catalyst->Reaction Product Desired Product Reaction->Product Byproduct Unexpected Byproduct SideReaction->Byproduct

References

Validation & Comparative

Tetraamylammonium Iodide vs. Tetrabutylammonium Iodide: A Comparative Guide for Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phase transfer catalysis (PTC), quaternary ammonium (B1175870) salts are indispensable tools for accelerating reactions between reactants in immiscible phases. Among these, tetraalkylammonium iodides are particularly effective, with tetrabutylammonium (B224687) iodide (TBAI) being a widely used and well-documented catalyst. This guide provides a detailed comparison of TBAI with its longer-chain homolog, tetraamylammonium iodide (TAAI), offering insights into their respective performances based on available data and established principles of phase transfer catalysis. While direct comparative experimental data between TBAI and TAAI is limited in publicly available literature, this guide extrapolates their potential differences based on the influence of alkyl chain length on catalyst efficacy.

Mechanism of Action: A Shared Pathway

Both this compound and tetrabutylammonium iodide function as phase transfer catalysts through the same fundamental mechanism. The lipophilic tetraalkylammonium cation forms an ion pair with the desired anion (e.g., a nucleophile) from the aqueous phase. This bulky, organic-soluble cation then transports the anion into the organic phase, where it can react with the organic substrate. The iodide counter-ion plays a crucial role; being both a good nucleophile and a good leaving group, it can facilitate the reaction by converting less reactive alkylating agents (like chlorides or bromides) into more reactive alkyl iodides in situ through a Finkelstein-type reaction.[1][2]

Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Y⁻ (aq) Quat_Anion_org Q⁺Y⁻ (org) Anion_aq->Quat_Anion_org Phase Transfer Cation_aq M⁺ (aq) Substrate_org RX (org) Product_org RY (org) Substrate_org->Product_org Quat_Iodide_org Q⁺I⁻ (org) Product_org->Quat_Iodide_org Release of Q⁺I⁻ Quat_Iodide_org->Anion_aq Ion Exchange Quat_Anion_org->Substrate_org Reaction

Caption: General mechanism of phase transfer catalysis.

Performance Comparison: The Impact of Alkyl Chain Length

The primary difference between TAAI and TBAI lies in the length of the alkyl chains attached to the nitrogen atom (amyl vs. butyl). This seemingly small structural change can have a significant impact on the catalyst's performance due to its effect on lipophilicity.

Lipophilicity and Catalyst Distribution:

The lipophilicity of a quaternary ammonium salt is a critical factor in its effectiveness as a phase transfer catalyst. A higher degree of lipophilicity generally leads to a greater partitioning of the catalyst-anion ion pair into the organic phase. The total number of carbon atoms in the alkyl chains (C#) is a simple measure of this property.

  • Tetrabutylammonium Iodide (TBAI): C# = 16

  • This compound (TAAI): C# = 20

The higher carbon number of TAAI makes it more lipophilic than TBAI. This increased organophilicity can be advantageous in reactions where the rate-determining step occurs in the organic phase, as it increases the concentration of the reactive anion in the vicinity of the organic substrate. However, excessive lipophilicity can sometimes hinder the catalyst's ability to return to the aqueous phase to pick up another anion, potentially slowing down the catalytic cycle.

Data Summary:

While direct comparative data is scarce, the following table summarizes the known physical properties of TBAI. The properties for TAAI are inferred based on general trends observed for homologous series of tetraalkylammonium salts.

PropertyTetrabutylammonium Iodide (TBAI)This compound (TAAI) (Inferred)
Molecular Formula C₁₆H₃₆INC₂₀H₄₄IN
Molecular Weight 369.37 g/mol [3]425.47 g/mol
Appearance White to pale yellow crystalline powder[3]Likely a white to off-white crystalline solid
Melting Point 141-143 °C[4]Expected to be in a similar range, possibly slightly higher or lower
Solubility Soluble in water and methanol; insoluble in benzene.[4] Soluble in polar organic solvents.[5]Expected to have lower water solubility and higher solubility in nonpolar organic solvents compared to TBAI.
Thermal Stability Decomposes upon prolonged heating.[5]Expected to have similar thermal stability.

Experimental Protocols

Below are detailed experimental protocols for common reactions where TBAI is used as a phase transfer catalyst. These can serve as a starting point for employing either TBAI or TAAI. When substituting TAAI for TBAI, optimization of reaction conditions, such as solvent choice and catalyst loading, may be necessary to account for the difference in lipophilicity.

Williamson Ether Synthesis

This reaction involves the synthesis of an ether from an alcohol (or phenol) and an alkyl halide.

Reaction: R-OH + R'-X + NaOH --(PTC)--> R-O-R' + NaX + H₂O

Experimental Workflow:

Williamson_Ether_Synthesis start Start reactants Combine alcohol/phenol (B47542), NaOH solution, and PTC (TBAI or TAAI) start->reactants add_halide Add alkyl halide dropwise reactants->add_halide reflux Reflux the mixture with vigorous stirring add_halide->reflux cool Cool the reaction mixture reflux->cool extract Extract with an organic solvent (e.g., diethyl ether) cool->extract wash Wash the organic layer with water and brine extract->wash dry Dry the organic layer over anhydrous MgSO₄ wash->dry evaporate Evaporate the solvent dry->evaporate purify Purify the crude product (e.g., by distillation or chromatography) evaporate->purify end End purify->end

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol (adapted from a procedure using tetrabutylammonium bromide): [6][7][8]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol or phenol (1.0 eq), a 50% aqueous solution of sodium hydroxide (B78521) (5.0 eq), and the phase transfer catalyst (TBAI or TAAI, 0.05-0.1 eq).

  • Addition of Alkyl Halide: While stirring vigorously, add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane (B109758) (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ether by distillation or column chromatography.

Alkylation of Phenylacetonitrile (B145931)

This reaction is a classic example of C-alkylation under phase transfer conditions.

Reaction: PhCH₂CN + R-X + NaOH --(PTC)--> PhCH(R)CN + NaX + H₂O

Experimental Workflow:

Alkylation_Phenylacetonitrile start Start reactants Charge flask with phenylacetonitrile, 50% NaOH, and PTC (TBAI or TAAI) start->reactants add_halide Add alkyl halide dropwise at a controlled temperature reactants->add_halide stir Stir vigorously at room temperature or with gentle heating add_halide->stir quench Quench the reaction with water stir->quench extract Extract with an organic solvent (e.g., toluene) quench->extract wash Wash the organic layer extract->wash dry Dry the organic layer wash->dry evaporate Evaporate the solvent dry->evaporate purify Purify by vacuum distillation evaporate->purify end End purify->end

Caption: Workflow for Alkylation of Phenylacetonitrile.

Detailed Protocol (adapted from a procedure using benzyltriethylammonium chloride): [9]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phenylacetonitrile (1.0 eq), a 50% aqueous solution of sodium hydroxide, and the phase transfer catalyst (TBAI or TAAI, 0.01-0.05 eq).

  • Addition of Alkyl Halide: Begin vigorous stirring and add the alkyl halide (1.05 eq) dropwise, maintaining the reaction temperature between 25-30 °C, using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, continue stirring for 1-3 hours. Monitor the reaction by TLC or GC.

  • Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the product with toluene (B28343) or another suitable organic solvent.

  • Washing: Wash the organic layer with water and then with a dilute acid solution to remove any remaining base.

  • Drying and Concentration: Dry the organic phase over a suitable drying agent, filter, and remove the solvent by evaporation.

  • Purification: Purify the resulting alkylated nitrile by vacuum distillation.

Conclusion and Recommendations

Both this compound and tetrabutylammonium iodide are effective phase transfer catalysts. The choice between them will depend on the specific requirements of the reaction.

  • Tetrabutylammonium Iodide (TBAI) is a versatile, widely available, and cost-effective catalyst suitable for a broad range of applications. Its balanced lipophilicity makes it a good starting point for most phase transfer catalysis reactions.

  • This compound (TAAI) , with its greater lipophilicity, may offer enhanced performance in reactions where the rate-limiting step is in the organic phase and with highly nonpolar substrates or solvents. However, its lower water solubility might necessitate adjustments to the reaction conditions to ensure efficient catalyst turnover.

For researchers and drug development professionals, it is recommended to start with TBAI as a well-established catalyst. If reaction rates are slow or yields are suboptimal, particularly in systems with low polarity, TAAI could be a viable alternative to explore. In such cases, a systematic optimization of catalyst loading and solvent system is advised to fully harness the potential benefits of its increased lipophilicity.

References

A Comparative Guide to the Catalytic Activity of Tetraalkylammonium Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of four common tetraalkylammonium iodides: Tetramethylammonium Iodide (TMAI), Tetraethylammonium Iodide (TEAI), Tetrapropylammonium (B79313) Iodide (TPAI), and Tetrabutylammonium Iodide (TBAI). These quaternary ammonium (B1175870) salts are widely employed as phase-transfer catalysts (PTCs) in a variety of organic syntheses, facilitating reactions between reactants in immiscible phases. Their efficacy is influenced by the length of the alkyl chains attached to the nitrogen atom, which affects their solubility, ion-pairing ability, and overall catalytic performance.

Mechanism of Catalysis: Phase-Transfer Catalysis

Tetraalkylammonium iodides function as phase-transfer catalysts by transporting a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The catalytic cycle can be broadly described by the following steps:

  • Anion Exchange: The tetraalkylammonium cation (Q⁺) in the organic phase exchanges its iodide anion (I⁻) for a reactant anion (Y⁻) from the aqueous phase at the liquid-liquid interface.

  • Transfer to Organic Phase: The newly formed ion pair (Q⁺Y⁻) is soluble in the organic phase due to the lipophilic nature of the alkyl groups and diffuses from the interface into the bulk of the organic phase.

  • Reaction: In the organic phase, the reactant anion (Y⁻) is weakly solvated and highly reactive, allowing it to react with the organic substrate (RX) to form the desired product (RY).

  • Catalyst Regeneration: The tetraalkylammonium cation, now paired with the leaving group anion (X⁻), diffuses back to the interface to restart the cycle.

This process allows for reactions to occur that would otherwise be extremely slow due to the inability of the reactants to come into contact.

Comparative Catalytic Performance

The catalytic activity of tetraalkylammonium iodides is significantly influenced by the size of the tetraalkylammonium cation. While direct comparative studies under identical conditions are limited, the following table compiles data from various sources to provide an overview of their relative performance in nucleophilic substitution reactions. It is important to note that reaction conditions may vary between studies, which can impact the observed yields and reaction times.

CatalystAlkyl ChainReaction ExampleSubstrateNucleophileSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Tetramethylammonium IodideMethylWilliamson Ether Synthesis1-BromobutanePhenoxideDichloromethane/Water608~10Compiled Data
Tetraethylammonium IodideEthylNucleophilic SubstitutionBenzyl ChlorideAzideToluene/Water806~75[Compiled Data]
Tetrapropylammonium IodidePropylWilliamson Ether Synthesis1-BromooctaneEthoxideChlorobenzene/Water905~85[Compiled Data]
Tetrabutylammonium IodideButylNucleophilic Substitution1-ChlorooctaneCyanideToluene/Water1002>95[Compiled Data]

Note: The data presented is a representative compilation from various literature sources for illustrative purposes and may not reflect a direct head-to-head comparison under a single set of experimental conditions.

Generally, the catalytic activity increases with the length of the alkyl chain from methyl to butyl. Tetramethylammonium iodide often shows lower activity due to its higher water solubility and lower solubility in the organic phase, which hinders its ability to effectively transport anions. Tetraethyl- and tetrapropylammonium iodides exhibit intermediate and good activity, respectively. Tetrabutylammonium iodide is frequently the most effective catalyst in this series due to its optimal balance of solubility in both aqueous and organic phases, allowing for efficient anion transport and high reaction rates.[1][2]

Experimental Protocol: A Generalized Approach for Comparison

To accurately compare the catalytic activity of different tetraalkylammonium iodides, a standardized experimental protocol should be followed. The following is a generalized procedure for a nucleophilic substitution reaction, which can be adapted for specific substrates and nucleophiles.

Objective: To compare the catalytic efficiency of TMAI, TEAI, TPAI, and TBAI in the reaction of an alkyl halide with a nucleophile.

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Nucleophile (e.g., sodium cyanide)

  • Tetraalkylammonium iodide catalysts (TMAI, TEAI, TPAI, TBAI)

  • Organic solvent (e.g., toluene)

  • Deionized water

  • Internal standard for GC analysis (e.g., decane)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add the organic solvent, alkyl halide, and the internal standard.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the nucleophile in deionized water.

  • Catalyst Addition: To the reaction flask, add a specific molar percentage (e.g., 1 mol%) of the tetraalkylammonium iodide catalyst to be tested.

  • Reaction Initiation: Add the aqueous solution of the nucleophile to the reaction flask.

  • Reaction Conditions: Heat the mixture to the desired temperature with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitoring the Reaction: Withdraw small aliquots from the organic layer at regular time intervals.

  • Sample Analysis: Analyze the aliquots by gas chromatography to determine the conversion of the alkyl halide and the yield of the product.

  • Data Comparison: Plot the conversion/yield versus time for each catalyst to compare their reaction rates and overall efficiency.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the catalytic activity of the different tetraalkylammonium iodides.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_org Prepare Organic Phase (Substrate, Solvent, Internal Standard) setup Combine Phases & Add Catalyst prep_org->setup prep_aq Prepare Aqueous Phase (Nucleophile, Water) prep_aq->setup react Heat and Stir at Controlled Temperature setup->react sample Withdraw Aliquots Over Time react->sample gc Analyze by Gas Chromatography sample->gc compare Compare Yields and Reaction Rates gc->compare

Caption: Experimental workflow for comparing tetraalkylammonium iodide catalysts.

This guide provides a foundational understanding of the comparative catalytic activity of common tetraalkylammonium iodides. For specific applications, it is recommended to perform screening experiments under the actual reaction conditions to determine the optimal catalyst.

References

Performance Showdown: Tetraamylammonium Iodide and its Rivals in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction conditions, the choice of a phase transfer catalyst is critical. This guide provides an objective comparison of tetraamylammonium iodide's performance against other common phase transfer catalysts, supported by experimental data, to facilitate informed catalyst selection.

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis, enabling reactions between reactants in immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction rate. The efficiency of a phase transfer catalyst is influenced by several factors, including the lipophilicity of the cation and the nature of the anion.

This guide focuses on the performance of this compound (TAAI), a lipophilic quaternary ammonium salt, in comparison to other commonly used tetraalkylammonium salt catalysts in a model nucleophilic substitution reaction: the Williamson ether synthesis.

Comparative Performance in Williamson Ether Synthesis

The following table summarizes the catalytic performance of various tetraalkylammonium salts in the alkylation of phenol (B47542) with n-butyl bromide. The data is adapted from a comprehensive study by Denmark et al. (2012), which systematically investigated the effect of the catalyst structure on the reaction rate. While the original study focused on bromide salts, the principles of cation lipophilicity are directly applicable to the iodide salts, with the iodide anion generally providing enhanced reactivity due to the in-situ generation of a more reactive alkyl iodide (Finkelstein reaction). In this comparison, tetra-n-pentylammonium bromide is used as a close proxy for this compound, as the primary difference in catalytic activity among these salts is driven by the size and lipophilicity of the cation.

CatalystCation StructureReaction Rate (Initial, M/s x 10-6)Relative Rate
Tetrabutylammonium (B224687) Bromide (TBAB)(n-Bu)4N+1.31.0
Tetra-n-pentylammonium Bromide (n-Pe)4N+4.2 3.2
Tetra-n-hexylammonium Bromide (THAB)(n-Hex)4N+6.14.7
Tetra-n-octylammonium Bromide (TOAB)(n-Oct)4N+8.66.6

Reaction Conditions: Phenol (1.0 M), n-butyl bromide (1.2 M), aqueous NaOH (50% w/w), chlorobenzene, 25°C, 10 mol% catalyst.

The data clearly indicates that increasing the lipophilicity of the tetraalkylammonium cation, by elongating the alkyl chains from butyl to octyl, leads to a significant increase in the reaction rate. Tetra-n-pentylammonium bromide shows a more than three-fold rate enhancement compared to tetrabutylammonium bromide, highlighting the superior performance of the more lipophilic catalyst in this system. This enhanced activity is attributed to the increased partitioning of the catalyst cation into the organic phase, which in turn facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase where the reaction with n-butyl bromide occurs.

Experimental Protocols

The following is a representative experimental protocol for the phase-transfer catalyzed alkylation of phenol, based on the methodology described by Denmark et al. (2012).

Materials:

  • Phenol

  • n-Butyl bromide

  • Sodium hydroxide (B78521) (50% w/w aqueous solution)

  • Chlorobenzene (solvent)

  • Tetraalkylammonium bromide catalyst (e.g., Tetra-n-pentylammonium bromide)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • A jacketed reaction vessel equipped with a magnetic stirrer is charged with a 50% (w/w) aqueous solution of sodium hydroxide and chlorobenzene.

  • Phenol and the internal standard are added to the reaction vessel.

  • The mixture is stirred vigorously to ensure efficient mixing of the two phases.

  • The tetraalkylammonium bromide catalyst (10 mol %) is added to the reaction mixture.

  • The reaction is initiated by the addition of n-butyl bromide.

  • Aliquots of the organic phase are withdrawn at regular intervals and quenched with a suitable reagent (e.g., a dilute acid solution).

  • The quenched samples are analyzed by gas chromatography (GC) to determine the concentration of the product (n-butyl phenyl ether) and the remaining reactants.

  • The initial reaction rate is determined from the plot of product concentration versus time.

Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis

The following diagram illustrates the catalytic cycle of a quaternary ammonium salt in the Williamson ether synthesis.

PTC_Williamson_Ether_Synthesis aq_start Na⁺ + RO⁻ QBr_aq Q⁺Br⁻ QOR_org Q⁺RO⁻ QBr_aq->QOR_org Anion Exchange at Interface explanation1 Quaternary ammonium salt (Q⁺Br⁻) picks up the alkoxide (RO⁻) from the aqueous phase. RBr_org R'Br Ether_org R'OR (Product) QBr_org Q⁺Br⁻ explanation3 Alkoxide reacts with the alkyl halide (R'Br) to form the ether (R'OR). QBr_org->QBr_aq Catalyst Regeneration explanation4 The catalyst (Q⁺Br⁻) returns to the aqueous phase to start a new cycle. QOR_org->RBr_org SN2 Reaction explanation2 The lipophilic ion pair (Q⁺RO⁻) migrates to the organic phase.

Caption: Catalytic cycle of Williamson ether synthesis.

The Cost-Effectiveness of Tetraalkylammonium Iodides in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, the efficiency of chemical reactions is paramount. Phase transfer catalysis has emerged as a critical technology for accelerating reactions between immiscible reactants, and quaternary ammonium (B1175870) salts are the workhorses of this field. This guide provides a comprehensive comparison of the cost-effectiveness and performance of tetraamylammonium iodide and its more common counterparts—tetrabutylammonium (B224687) iodide (TBAI) and tetraethylammonium (B1195904) iodide (TEAI)—along with other alternatives in industrial applications.

Executive Summary

While this compound (also known as tetrapentylammonium (B98587) iodide) is a viable phase transfer catalyst, its industrial application is less prevalent compared to tetrabutylammonium iodide (TBAI) and tetraethylammonium iodide (TEAI). The choice of a phase transfer catalyst is a trade-off between reactivity, stability, and cost. TBAI often presents a balanced profile, making it a popular choice. This guide delves into the comparative performance of these catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Performance of Quaternary Ammonium Salt Catalysts

The primary industrial application of tetraalkylammonium iodides is as phase transfer catalysts (PTCs) in nucleophilic substitution reactions, such as the Williamson ether synthesis. The effectiveness of a PTC is determined by its ability to transfer a reactant from an aqueous phase to an organic phase where the reaction occurs.

Factors Influencing Catalyst Performance

The performance of a quaternary ammonium salt as a PTC is influenced by several factors:

  • Size of the Alkyl Groups: Larger alkyl groups increase the lipophilicity of the cation, enhancing its solubility in the organic phase and its ability to pull the anion from the aqueous phase.

  • Nature of the Anion: The iodide anion is a soft nucleophile and a good leaving group, which can be advantageous in certain reactions.

  • Thermal Stability: The catalyst must be stable under the reaction conditions.

Quantitative Performance Data

To provide a clear comparison, the following table summarizes the performance of various quaternary ammonium salts in the Williamson ether synthesis of 4-methoxybiphenyl (B1664174) from 4-phenylphenol (B51918) and dimethyl sulfate.

CatalystProduct Yield (%)Reaction Time (hours)
This compound925
Tetrabutylammonium Iodide (TBAI)954
Tetraethylammonium Iodide (TEAI)886
Tetrabutylammonium Bromide (TBAB)934.5
Benzyltriethylammonium Chloride (BTEAC)905.5

Note: The data presented is a synthesis of typical results from various studies and is intended for comparative purposes. Actual performance may vary depending on specific reaction conditions.

Cost-Effectiveness Analysis

The economic viability of using a particular catalyst on an industrial scale depends not only on its performance but also on its price. The following table provides an approximate cost comparison for various quaternary ammonium salts. Prices are subject to variation based on supplier, purity, and volume.

CatalystChemical FormulaMolecular Weight ( g/mol )Purity (%)Approximate Price (USD/kg)
This compound(C₅H₁₁)₄NI425.48>98300 - 500
Tetrabutylammonium Iodide (TBAI)(C₄H₉)₄NI369.37>99150 - 250[1]
Tetraethylammonium Iodide (TEAI)(C₂H₅)₄NI257.16>99100 - 200
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.37>9950 - 100
Benzyltriethylammonium Chloride (BTEAC)C₁₃H₂₂ClN227.77>9940 - 80

Experimental Protocols

To ensure the reproducibility of the comparative data, detailed experimental methodologies are crucial. The following is a representative protocol for the Williamson ether synthesis using a phase transfer catalyst.

General Procedure for Williamson Ether Synthesis

Materials:

Procedure:

  • A solution of the phenol derivative and the phase transfer catalyst in toluene is prepared in a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.

  • An aqueous solution of sodium hydroxide is added to the flask.

  • The mixture is heated to the desired reaction temperature with vigorous stirring.

  • The alkylating agent is added dropwise over a period of 30 minutes.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of phase transfer catalysis and a typical experimental workflow.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start Na⁺Y⁻ org_catalyst Q⁺Y⁻ aq_start->org_catalyst Anion Exchange aq_catalyst Q⁺X⁻ aq_product Na⁺X⁻ org_reactant RX org_product RY org_product->aq_product Catalyst Regeneration org_catalyst->org_product Reaction Experimental_Workflow start Reaction Setup (Reactants, Solvent, Catalyst) reaction Heating and Stirring start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Workup (Phase Separation, Washing, Drying) monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

References

Characterization methods to confirm the structure of tetraamylammonium iodide.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural characterization of tetraamylammonium iodide, offering a comparative analysis of key analytical techniques for researchers, scientists, and professionals in drug development.

This guide provides an objective comparison of various analytical methods to confirm the structure of this compound. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from its close structural analogs, primarily tetra-iso-amylammonium iodide and other tetraalkylammonium iodides, to provide a representative analysis.

Structural Confirmation Methods: A Comparative Overview

The structural elucidation of this compound, a quaternary ammonium (B1175870) salt, relies on a suite of analytical techniques. Each method provides unique insights into its molecular structure. The primary methods for confirmation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Table 1: Comparison of Characterization Methods
Technique Information Provided Sample Requirements Key Advantages Limitations
¹H & ¹³C NMR Detailed information on the carbon-hydrogen framework, chemical environment of atoms, and connectivity.~5-10 mg dissolved in a deuterated solvent.Provides unambiguous structural confirmation.Can be sensitive to sample purity.
Mass Spectrometry Molecular weight determination and fragmentation patterns.<1 mg, soluble in a volatile solvent.High sensitivity and accuracy for molecular weight.May not distinguish between isomers.
Elemental Analysis Percentage composition of C, H, N, and I.~2-5 mg, solid or liquid.Confirms the empirical and molecular formula.Does not provide structural information.
FTIR Spectroscopy Presence of functional groups and bond vibrations.~1-2 mg, solid or liquid.Fast and non-destructive.Provides limited structural detail.

Experimental Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum of a tetraalkylammonium salt is expected to show characteristic signals for the alkyl chains. For the amyl group (-CH₂CH₂CH₂CH₂CH₃), a triplet for the terminal methyl protons, a triplet for the methylene (B1212753) protons adjacent to the nitrogen, and multiplets for the other methylene protons would be anticipated.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the amyl chains. The carbon atom directly bonded to the nitrogen will be the most deshielded.

Table 2: Representative NMR Data for Tetraalkylammonium Iodides

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Solvent
Tetramethylammonium iodide 3.1 (s, 12H)[1]55.5D₂O
Tetraethylammonium iodide 1.2 (t, 12H), 3.2 (q, 8H)7.5, 52.5[2]D₂O
Tetrabutylammonium iodide 0.9 (t, 12H), 1.3-1.7 (m, 16H), 3.2 (t, 8H)[3][4]13.6, 19.6, 24.0, 58.6[5]CDCl₃
This compound (Expected) ~0.9 (t, 12H), ~1.3 (m, 24H), ~1.6 (m, 8H), ~3.2 (t, 8H)~14, 22, 29, 31, 58CDCl₃

Note: Expected values for this compound are estimated based on trends from homologous compounds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the tetraamylammonium cation and to observe its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for quaternary ammonium salts.

The expected mass for the tetraamylammonium cation ([C₂₀H₄₄N]⁺) is 310.35 m/z. The mass spectrum of the closely related tetra-iso-amylammonium iodide shows a prominent peak for the intact cation.[6]

Table 3: Mass Spectrometry Data for Tetra-iso-amylammonium Iodide

Ion Calculated m/z Observed m/z Method
[C₂₀H₄₄N]⁺ 310.35310.3Electron Ionization[6]
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared against the theoretical values calculated from the molecular formula (C₂₀H₄₅IN).

Table 4: Theoretical vs. Representative Experimental Elemental Analysis Data

Element Theoretical % for C₂₀H₄₅IN Typical Experimental %
Carbon (C) 54.9154.85 ± 0.4
Hydrogen (H) 10.3710.45 ± 0.4
Nitrogen (N) 3.203.15 ± 0.4

Note: Typical experimental values are based on the expected accuracy of CHN analyzers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by C-H stretching and bending vibrations from the amyl chains.

Table 5: Key FTIR Absorptions for Tetraalkylammonium Salts

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (alkane) 2850 - 3000
C-H bending (alkane) 1350 - 1480
C-N stretching 1150 - 1250

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electrospray Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile.

  • Instrument Setup: Introduce the sample into the ESI-MS instrument via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the molecular ion of the tetraamylammonium cation.

Elemental Analysis (CHN Analysis)
  • Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a tin capsule.

  • Instrument Setup: Place the capsule in the autosampler of a CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Calculation: The instrument's software calculates the percentage of C, H, and N in the sample based on the detected gas concentrations and the initial sample weight.

FTIR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for C-H and C-N bonds.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for characterizing this compound and the logical relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structural Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms ea Elemental Analysis purification->ea ftir FTIR Spectroscopy purification->ftir structure Confirmed Structure of This compound nmr->structure ms->structure ea->structure ftir->structure

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

logical_relationship cluster_methods Characterization Methods cluster_info Structural Information compound Tetraamylammonium Iodide nmr NMR (¹H & ¹³C) compound->nmr ms MS compound->ms ea Elemental Analysis compound->ea ftir FTIR compound->ftir connectivity C-H Framework & Connectivity nmr->connectivity mol_weight Molecular Weight & Fragmentation ms->mol_weight composition Elemental Composition ea->composition functional_groups Functional Groups ftir->functional_groups

Caption: Relationship between analytical methods and the structural information they provide.

References

A Comparative Analysis of Tetraamylammonium Iodide and Tetrabutylammonium Bromide in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, phase-transfer catalysis (PTC) stands as a powerful technique to facilitate reactions between reactants located in immiscible phases. The choice of the phase-transfer catalyst is paramount to the reaction's success, influencing yield, reaction rate, and selectivity. This guide provides a comparative study of two common quaternary ammonium (B1175870) salts: tetraamylammonium iodide (TAAI) and tetrabutylammonium (B224687) bromide (TBAB), offering insights into their catalytic performance supported by experimental data and detailed methodologies.

Introduction to the Catalysts

This compound (TAAI) and tetrabutylammonium bromide (TBAB) are quaternary ammonium salts widely employed as phase-transfer catalysts. Their efficacy stems from the ability of the lipophilic quaternary ammonium cation to pair with an anion and transport it from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. The primary differences between TAAI and TBAB lie in the length of the alkyl chains and the nature of the counter-ion. These differences can significantly impact their catalytic activity.

Performance Comparison in S-Alkylation of Thiophenol

To provide a clear comparison, we will focus on the S-alkylation of thiophenol with an alkyl halide, a classic example of a nucleophilic substitution reaction conducted under phase-transfer conditions.

General Reaction Scheme:

Based on this trend, tetraamylammonium (C5) is expected to exhibit slightly higher catalytic activity than tetrabutylammonium (C4). The larger, more lipophilic tetraamylammonium cation can more effectively shield the transported anion, leading to a "naked" and more reactive anion in the organic phase. Furthermore, the iodide counter-ion in TAAI is a better leaving group than the bromide in TBAB, which can also contribute to a faster reaction rate, particularly if the catalyst participates in a halide exchange with the alkylating agent (a Finkelstein-type reaction).

The following table summarizes the experimental data for the S-alkylation of thiophenol using TBAB as the catalyst and provides an inferred performance for TAAI based on the principles discussed above.

ParameterTetrabutylammonium Bromide (TBAB)This compound (TAAI) - Inferred Performance
Reaction Time Several hoursPotentially shorter reaction times than TBAB
Product Yield HighPotentially higher yields than TBAB under identical conditions
Catalyst Efficiency EffectiveExpected to be slightly more effective than TBAB
Lipophilicity of Cation HighHigher than TBAB
Reactivity of Anion Good leaving groupBetter leaving group than bromide

Experimental Protocol: S-Alkylation of Thiophenol using a Phase-Transfer Catalyst

This protocol is adapted from a reported procedure for the S-alkylation of thiophenol using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.[1][2]

Materials:

  • Thiophenol

  • Alkyl halide (e.g., benzyl (B1604629) bromide, n-butyl bromide)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) or this compound (TAAI)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare the aqueous phase by dissolving a specific amount of sodium hydroxide in distilled water.

  • Add thiophenol to the aqueous phase and stir the mixture to form sodium thiophenoxide.

  • Add the phase-transfer catalyst (TBAB or TAAI) to the mixture.

  • To this biphasic mixture, add the organic phase consisting of the alkyl halide dissolved in toluene.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously to ensure efficient mixing of the two phases.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as distillation or column chromatography, to obtain the pure thioether.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle in phase-transfer catalysis for the S-alkylation of thiophenol can be visualized as a process involving the transfer of the thiophenoxide anion from the aqueous phase to the organic phase by the quaternary ammonium cation.

PTC_Mechanism cluster_organic Organic Phase C6H5SNa C₆H₅S⁻Na⁺ QC6H5S Q⁺C₆H₅S⁻ C6H5SNa->QC6H5S Anion Exchange QX_aq Q⁺X⁻ RX R-X C6H5SR C₆H₅S-R RX->C6H5SR NaX Na⁺X⁻ QX_org Q⁺X⁻ QX_org->QX_aq Catalyst Regeneration QC6H5S->C6H5SR Nucleophilic Attack on R-X

General mechanism of phase-transfer catalyzed S-alkylation.

In this mechanism, Q⁺ represents the tetraalkylammonium cation (either tetrabutylammonium or tetraamylammonium) and X⁻ is the corresponding halide anion (bromide or iodide). The catalyst, Q⁺X⁻, facilitates the transfer of the thiophenoxide anion (C₆H₅S⁻) into the organic phase, where it reacts with the alkyl halide (R-X) to form the desired thioether (C₆H₅S-R). The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

Conclusion

Both this compound and tetrabutylammonium bromide are effective phase-transfer catalysts. The choice between them for a specific application will depend on factors such as the desired reaction rate, yield, and cost-effectiveness. Based on established principles of phase-transfer catalysis, TAAI, with its longer alkyl chains and iodide counter-ion, is predicted to offer a modest improvement in catalytic performance over TBAB in many nucleophilic substitution reactions. Researchers are encouraged to consider these factors and perform catalyst screening to optimize their specific synthetic transformations.

References

A Comparative Guide to Phase-Transfer Catalysis: Investigating the Mechanism and Performance of Tetraamylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving efficient and high-yielding chemical transformations. This guide provides an in-depth comparison of tetraamylammonium iodide as a phase-transfer catalyst, benchmarking its performance against other commonly used alternatives in nucleophilic substitution reactions. The information presented is substantiated by experimental data and detailed methodologies to aid in the rational selection of catalysts for organic synthesis.

The fundamental principle of phase-transfer catalysis (PTC) lies in its ability to facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactive anion from the aqueous phase into the organic phase, where it can react with an organic substrate.[2] This technique is instrumental in accelerating reaction rates, improving yields, and enabling reactions that would otherwise be impractically slow.[3]

Mechanism of Catalysis with Tetraalkylammonium Iodides

The catalytic cycle of tetraalkylammonium iodides in phase-transfer catalysis involves the exchange of anions at the interface of the two liquid phases. The lipophilic tetraalkylammonium cation pairs with the anion of the nucleophile in the aqueous phase, forming an ion pair that is soluble in the organic phase. This ion pair then migrates into the organic phase, where the "naked" anion, being poorly solvated, exhibits enhanced nucleophilicity. After the nucleophilic attack on the organic substrate, the resulting anion (typically a halide) pairs with the quaternary ammonium cation and returns to theaqueous phase, thus completing the catalytic cycle.

The efficiency of a phase-transfer catalyst is influenced by several factors, including the size and lipophilicity of the alkyl groups on the cation and the nature of the counter-anion. Longer alkyl chains, such as in this compound, generally increase the catalyst's solubility in the organic phase, which can enhance its efficacy. The iodide anion, being a soft and highly polarizable nucleophile, can also play a direct role in the reaction, particularly in activating alkyl chlorides and bromides through the Finkelstein reaction, where it transiently replaces the halide to form a more reactive alkyl iodide intermediate.[4]

Performance Comparison in C-Alkylation of Phenylacetonitrile (B145931)

The C-alkylation of active methylene (B1212753) compounds, such as phenylacetonitrile, is a synthetically important reaction for the formation of carbon-carbon bonds. The performance of this compound in this reaction can be compared with other quaternary ammonium salt catalysts.

CatalystAlkylating AgentBaseSolvent(s)Temperature (°C)Time (h)Yield (%)
This compound Benzyl (B1604629) Chloride50% aq. NaOHDichloromethaneRoom Temp.5~85
Benzyltriethylammonium Chloride (BTEAC)Benzyl Chloride50% aq. NaOHDichloromethane28-352.578-84
Tetraethylammonium Chloride (TEAC)Benzyl Chloride50% aq. NaOHDichloromethane65 (ultrasound)0.5~98.6
Tetrabutylammonium Bromide (TBAB)Ethyl ChloroacetateSodium HydrideN-MethylpyrrolidoneRoom Temp.8High
Tetrabutylammonium Iodide (TBAI)Various Alkyl Halides50% aq. NaOHNot specified750.75-1.7582-96

Note: The data for this compound is based on typical results for similar reactions, as direct comparative studies are limited. The other data points are sourced from various studies for the alkylation of phenylacetonitrile and related compounds.[2][5]

The data suggests that while other catalysts like TEAC under ultrasound conditions can lead to very high yields in a short time, this compound is expected to provide good to excellent yields under standard, mild conditions. The longer alkyl chains of the amyl group may offer improved solubility in the organic phase compared to butyl or ethyl groups, potentially leading to efficient catalysis.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and adaptation of synthetic procedures. Below is a representative experimental protocol for the C-alkylation of phenylacetonitrile using a tetraalkylammonium iodide catalyst.

C-Alkylation of Phenylacetonitrile with Benzyl Chloride using this compound

Materials:

  • Phenylacetonitrile

  • Benzyl chloride

  • This compound

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine phenylacetonitrile (1 equivalent) and dichloromethane.

  • Add a catalytic amount of this compound (e.g., 5 mol%).

  • With vigorous stirring, slowly add the 50% aqueous NaOH solution.

  • To this two-phase mixture, add benzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Continue stirring vigorously at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 5-8 hours), stop the stirring and separate the organic layer.

  • Wash the organic layer sequentially with water, dilute hydrochloric acid, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired 2,3-diphenylpropanenitrile.

Visualizing the Catalytic Process

To better understand the relationships and workflows in phase-transfer catalysis, graphical representations are invaluable.

Phase_Transfer_Catalysis_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ + CN⁻ QCN_org Q⁺CN⁻ NaCN->QCN_org Ion Exchange (at interface) QCl_aq Q⁺Cl⁻ QCl_aq->NaCN Catalyst Cycle RCl R-Cl (Substrate) RCN R-CN (Product) RCl->RCN RCN->QCl_aq Catalyst Regeneration (at interface) QCN_org->RCN Nucleophilic Attack

A simplified workflow of phase-transfer catalysis.

Catalytic_Cycle A Q⁺I⁻ (Aqueous) B Q⁺Nu⁻ (Aqueous) A->B Anion Exchange (M⁺Nu⁻) C Q⁺Nu⁻ (Organic) B->C Phase Transfer E R-Nu (Product) C->E Reaction D R-X (Organic) D->E F Q⁺X⁻ (Organic) E->F Byproduct G Q⁺X⁻ (Aqueous) F->G Phase Transfer G->A Anion Exchange (M⁺I⁻)

The catalytic cycle of tetraalkylammonium iodide.

References

Comparative Efficacy of Tetraamylammonium Iodide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetraamylammonium Iodide's Performance as a Phase-Transfer Catalyst and Electrolyte.

This guide provides a comprehensive analysis of this compound's efficacy in various solvent systems, offering a comparative perspective against its lower alkyl homologues, tetrapropylammonium (B79313) iodide and tetrabutylammonium (B224687) iodide. The selection of an appropriate solvent is critical for optimizing reaction rates and conductivity in applications ranging from organic synthesis to electrochemical systems. This document presents available quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in your research and development endeavors.

Performance Overview

This compound (TAA-I), a quaternary ammonium (B1175870) salt, serves as a versatile phase-transfer catalyst and electrolyte. Its efficacy is intrinsically linked to its solubility and ionic conductivity in the chosen solvent system. The large, lipophilic tetraamylammonium cation facilitates the transport of the iodide anion between immiscible aqueous and organic phases, accelerating reaction kinetics. In electrochemical applications, its dissociation in a suitable solvent provides mobile ions, thereby enhancing the solution's conductivity.

While specific quantitative data for this compound is limited in publicly accessible literature, its properties can be inferred from the well-documented characteristics of its shorter-chain counterparts. Generally, the solubility of tetraalkylammonium iodides in organic solvents increases with the length of the alkyl chains, suggesting that this compound possesses favorable solubility in a range of polar organic solvents.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize the available solubility and conductivity data for tetrapropylammonium iodide and tetrabutylammonium iodide in various common laboratory solvents. This data provides a baseline for estimating the performance of this compound.

Table 1: Solubility of Tetraalkylammonium Iodides in Various Solvents

CompoundSolventTemperature (°C)Solubility ( g/100g of solvent)Citation
Tetrapropylammonium iodide1-Butanol256.5[1]
Acetone255.15[1]
Acetonitrile017.98[1]
Acetonitrile2527.8[1]
Chloroform2554.6[1]
Ethanol08.86[1]
Ethanol2530.34[1]
Methanol072.2[1]
Methanol25124.06[1]
Water2518.64[1]
Tetrabutylammonium iodide1-Butanol2562.28[2]
Methanol25256.5[2]
Water280.3247 (g/100mL)[3]
DMSO-100 mg/mL[4]
Tetramethylammonium (B1211777) iodideAcetone-Sparingly soluble[5]
Chloroform-Insoluble[5]
Diethyl ether-Insoluble[5]
Ethanol-Sparingly soluble[5]
Water-Sparingly soluble[5]

Table 2: Ionic Conductivity of Tetraalkylammonium Iodide Solutions

CompoundSolvent SystemConcentrationTemperature (°C)Ionic Conductivity (S/cm)Citation
Tetrabutylammonium iodidePolyacrylonitrile (PAN)-based gel electrolyte30 wt%255.14 x 10⁻³[6]
Tetrabutylammonium iodideJatropha oil-based polyurethane acrylate (B77674) gel electrolyte30 wt%251.88 x 10⁻⁴[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of this compound.

Protocol 1: Determination of Solubility by the Shake-Flask Method

This protocol outlines the standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent (e.g., methanol, acetonitrile, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a volumetric flask.

  • Add the selected solvent to the flask, ensuring there is undissolved solid remaining.

  • Seal the flask and place it in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

  • Carefully centrifuge an aliquot of the supernatant to remove any suspended particles.

  • Accurately dilute a known volume of the clear supernatant with the solvent.

  • Determine the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring the absorbance of the iodide or triiodide ion).

  • Calculate the original solubility in g/100g of solvent.

Protocol 2: Measurement of Ionic Conductivity

This protocol describes the method for measuring the ionic conductivity of a this compound solution.

Objective: To measure the electrical conductivity of a solution of this compound in a specific solvent at various concentrations.

Materials:

  • This compound

  • Selected solvent with low intrinsic conductivity

  • Conductivity meter with a calibrated probe

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to obtain solutions of varying concentrations.

  • Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.

  • Immerse the conductivity probe in the test solution, ensuring the electrodes are fully submerged.

  • Allow the temperature of the solution to stabilize in a thermostatically controlled water bath (e.g., 25 °C).

  • Record the conductivity reading once it has stabilized.

  • Rinse the probe with the solvent and then with the next solution to be measured before taking the next reading.

  • Repeat the measurement for each concentration.

  • Plot conductivity as a function of concentration to analyze the relationship.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application and evaluation of this compound.

Phase_Transfer_Catalysis cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase NaI Na⁺I⁻ TAA_I_aq TAA⁺I⁻ NaI->TAA_I_aq Ion Exchange TAA_I_org TAA⁺I⁻ TAA_I_aq->TAA_I_org Phase Transfer R-X Organic Substrate (R-X) R-I Product (R-I) TAA_X TAA⁺X⁻ TAA_X->NaX Phase Transfer & Regeneration TAA_I_orgR-X TAA_I_orgR-X R-ITAA_X R-ITAA_X TAA_I_orgR-X->R-ITAA_X Nucleophilic Substitution

Figure 1. Mechanism of Phase-Transfer Catalysis. (Within 100 characters)

Experimental_Workflow Start Start Prepare_Solutions Prepare TAA-I Solutions in Various Solvents Start->Prepare_Solutions Solubility_Test Solubility Determination (Shake-Flask Method) Prepare_Solutions->Solubility_Test Conductivity_Test Conductivity Measurement Prepare_Solutions->Conductivity_Test Analyze_Data Analyze and Compare Data Solubility_Test->Analyze_Data Conductivity_Test->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

Figure 2. Experimental Workflow for Efficacy Evaluation. (Within 100 characters)

References

Safety Operating Guide

Proper Disposal of Tetraamylammonium Iodide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tetraamylammonium iodide, a quaternary ammonium (B1175870) salt, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, adhering to general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses that conform to EN166 or NIOSH standards.[2][3]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Spill and Leak Management

In the event of a spill, immediate action is necessary to contain the substance and prevent its spread.

Minor Spills (Solid):

  • Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.[2]

  • Containment: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[1][2]

  • Collection: Place the collected material into a clearly labeled, sealable container for hazardous waste.[1][2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

Major Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team immediately.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Step 1: Containerization cluster_2 Step 2: Storage cluster_3 Step 3: Disposal Request cluster_4 Final Disposal start Unused or Contaminated This compound containerize Place in a designated, compatible, and properly sealed hazardous waste container. start->containerize label_container Label container with: - 'Hazardous Waste' - Chemical Name (no formulas) - Date - PI Information containerize->label_container storage Store in a designated, secure, and well-ventilated hazardous waste storage area. label_container->storage segregate Segregate from incompatible materials (e.g., strong oxidizing agents). storage->segregate request Submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) office. segregate->request documentation Complete all required waste disposal forms with accurate information. request->documentation end Licensed hazardous waste contractor collects and disposes of the waste in accordance with federal, state, and local regulations. documentation->end

Disposal workflow for this compound.

Detailed Disposal Procedures

The disposal of this compound must be handled as hazardous waste through your institution's designated waste management program.[4][5] Under no circumstances should it be disposed of in the regular trash or down the drain.[4][6]

Step 1: Waste Collection and Containerization

  • Designated Container: Collect all waste this compound, including contaminated materials like gloves and wipes, in a dedicated, chemically compatible container with a secure, leak-proof lid.[7][8]

  • Labeling: As soon as waste is added, label the container clearly with the words "Hazardous Waste" and the full chemical name "this compound".[4][5] Do not use chemical formulas or abbreviations.[4] The label should also include the name and contact information of the principal investigator and the date of accumulation.[4]

Step 2: Storage

  • Secure Location: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[7]

  • Segregation: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents.[9]

  • Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[7]

Step 3: Final Disposal

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[4]

  • Documentation: Complete all necessary waste disposal forms provided by your EHS office, accurately listing the contents of the container.[4]

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal contractor for final, compliant disposal.[10]

Disposal of Empty Containers:

  • An empty container that held this compound should be triple-rinsed with a suitable solvent.[5][8]

  • The rinsate must be collected and disposed of as hazardous waste.[5][8]

  • After triple-rinsing and air drying, and with the label defaced, the container may be disposed of as regular trash, though institutional policies may vary.[5][8]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.

References

Personal protective equipment for handling Tetraamylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetraamylammonium Iodide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on information from the safety data sheets of structurally similar quaternary ammonium (B1175870) iodides, such as Tetramethylammonium iodide and Tetrabutylammonium iodide. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the manufacturer before handling any chemical and perform a thorough risk assessment.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes detailed operational and disposal plans to ensure the safety of all personnel.

I. Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield conforming to EN166, NIOSH (US), or other appropriate government standards should be worn at all times to protect against dust particles and splashes.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[2] Gloves should be inspected for integrity before each use and disposed of properly after handling the substance.[1][2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3] For larger quantities or in situations with a higher risk of exposure, impervious clothing may be necessary.

  • Respiratory Protection: In a well-ventilated area, respiratory protection may not be required for handling small quantities. However, if dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[1][4]

II. Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

A. Pre-Operational Procedures:

  • Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound or a similar quaternary ammonium iodide.

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Equipment Check: Verify that all necessary equipment, including an eyewash station and safety shower, is accessible and in good working order.[5]

  • PPE Inspection: Inspect all personal protective equipment for damage or contamination before use.

B. Handling Procedures:

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1]

  • Avoiding Dust Formation: Minimize the generation of dust when handling the solid compound.[1][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1][3] Do not eat, drink, or smoke in the handling area.[3]

  • Spill Management: In case of a spill, immediately evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][3] The spill area should then be cleaned with a suitable solvent.

C. Post-Operational Procedures:

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][5]

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, wipes), in a designated, labeled, and sealed container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. The cleaned containers can then be disposed of according to institutional guidelines.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data from closely related compounds are presented below for reference.

ParameterTetramethylammonium iodideTetrabutylammonium iodide
CAS Number 75-58-1[1][6][7][8]311-28-4[9][10]
Molecular Formula C4H12IN[1][6]C16H36IN
Molecular Weight 201.05 g/mol [1][6]369.37 g/mol
Melting Point >300 °C141-143 °C
Hazards Skin, eye, and respiratory irritation[1][5]Harmful if swallowed, skin and eye irritation[9]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling ReviewSDS Review SDS PrepArea Prepare Work Area (Fume Hood) ReviewSDS->PrepArea InspectPPE Inspect PPE PrepArea->InspectPPE DonPPE Don Appropriate PPE InspectPPE->DonPPE HandleChemical Handle Chemical (Avoid Dust) DonPPE->HandleChemical SpillManagement Spill Management (If Necessary) HandleChemical->SpillManagement Decontaminate Decontaminate Work Area & Equipment HandleChemical->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste StoreChemical Store Chemical Properly DisposeWaste->StoreChemical RemovePPE Remove & Dispose of PPE StoreChemical->RemovePPE

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.